Boc-4-Amino-D-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVQEZKACRLDP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427146 | |
| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164332-89-2 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164332-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Boc-4-Amino-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-4-Amino-D-phenylalanine, a valuable building block in peptide synthesis and drug discovery. This document outlines detailed experimental protocols, data presentation in structured tables, and a workflow visualization to assist researchers in the efficient production of this compound.
Introduction
This compound (Boc-D-Phe(4-NH₂)-OH) is a derivative of the non-proteinogenic amino acid D-phenylalanine. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the α-amino group enhances its stability and solubility, making it an ideal building block for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] The 4-amino group on the phenyl ring offers a site for further functionalization, allowing for the creation of peptides with modified properties, such as altered biological activity, improved pharmacokinetic profiles, or for use in bioconjugation.[2][3]
Synthesis of this compound
The primary route for the synthesis of this compound involves the protection of the α-amino group of 4-Amino-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Due to the presence of two amino groups in the starting material, a key challenge is the selective protection of the α-amino group. An orthogonal protection strategy, where the 4-amino group is protected with a different protecting group (e.g., Fmoc), is a common approach in peptide synthesis to allow for selective deprotection and modification.[3] However, for the synthesis of the title compound where the 4-amino group remains free, careful control of reaction conditions is crucial.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [2] |
| Molecular Weight | 280.3 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 125-130 °C | [2] |
| Optical Rotation | [α]D²⁰ = -23 ± 2º (c=1 in MeOH) | [2] |
| Purity (HPLC) | ≥ 98% | [2] |
| Storage Conditions | 0-8 °C | [2] |
Synthesis Workflow
The synthesis and purification of this compound can be visualized as a multi-step process, from the initial reaction to the final purified product.
References
Navigating the Stability Landscape of Boc-4-Amino-D-phenylalanine: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents like Boc-4-Amino-D-phenylalanine is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized peptidomimetics and other pharmaceutical compounds. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and methodologies for its stability assessment.
This compound is a versatile synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and the amino group on the phenyl ring introduces specific chemical properties that dictate its stability and handling requirements.
Chemical Stability Profile
The stability of this compound is primarily governed by the lability of the Boc protecting group, which is sensitive to acidic conditions.[1][2] The aromatic amino group also presents a potential site for oxidative degradation. A thorough understanding of its behavior under various stress conditions is essential for preventing unwanted degradation and ensuring its purity.
Acidic Conditions: The Boc group is readily cleaved under acidic conditions through a mechanism of acid-catalyzed hydrolysis.[1][3] This deprotection results in the formation of 4-Amino-D-phenylalanine, carbon dioxide, and isobutylene.[1] The reaction proceeds via protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate that rapidly decomposes.[3] Therefore, exposure to acidic environments should be strictly avoided during storage and handling unless deprotection is intended.
Basic Conditions: this compound exhibits good stability under neutral and basic conditions.[1][4] The Boc protecting group is resistant to alkaline hydrolysis and many nucleophiles, making it a stable protecting group in basic reaction media.[1][5]
Oxidative Stress: The presence of the para-amino group on the phenyl ring makes the molecule susceptible to oxidation.[8] Exposure to oxidizing agents or conditions that promote oxidation can lead to the formation of colored impurities and degradation of the compound.
Photostability: While specific photostability studies on this compound are not extensively documented, complex organic molecules, in general, can be susceptible to photolytic degradation.[3] It is, therefore, considered good practice to protect the compound from light.
Summary of Stability and Storage Conditions
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes potential thermal degradation.[9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation of the aromatic amino group. |
| Moisture | Store in a desiccated environment | The Boc group is susceptible to hydrolysis, which can be exacerbated by the presence of moisture, especially under any residual acidic conditions. |
| Light | Protect from light | Prevents potential photolytic degradation.[3] |
Degradation Pathways
The primary and most well-understood degradation pathway for this compound is the acid-catalyzed hydrolysis of the Boc group.
A secondary, potential degradation pathway involves the oxidation of the para-amino group on the phenyl ring, which can lead to a variety of colored byproducts. The exact nature of these products would depend on the specific oxidizing agent and conditions.
Experimental Protocols
To assess the stability of this compound and develop stability-indicating methods, forced degradation studies are essential. The following are generalized protocols that can be adapted for this purpose.
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., methanol, acetonitrile, water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Example Methodology:
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
A typical gradient might be from 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[10][11]
Conclusion
This compound is a stable compound under neutral and basic conditions but is sensitive to acid, heat, and potentially light and oxidizing agents. Proper storage in a refrigerated, dry, dark, and inert environment is crucial to maintain its quality. The primary degradation pathway involves the cleavage of the Boc protecting group. For researchers and drug developers, adherence to these storage and handling guidelines, along with the use of validated stability-indicating analytical methods, will ensure the reliability of this important synthetic building block in their scientific endeavors.
References
- 1. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Spectroscopic Profile of Boc-4-Amino-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butyloxycarbonyl-4-amino-D-phenylalanine (Boc-4-Amino-D-phenylalanine). Due to the limited availability of specific experimental spectra for this derivative, this document presents representative data from the closely related compound, Boc-D-phenylalanine, and discusses the expected spectral variations arising from the introduction of the 4-amino group. This guide is intended to serve as a valuable resource for researchers in peptide synthesis, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and an amino group is substituted at the para-position of the phenyl ring.
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₄[1][2][3] |
| Molecular Weight | 280.32 g/mol [1][2] |
| Appearance | White to off-white powder |
| CAS Number | 164332-89-2[2][3] |
Spectroscopic Data Summary
The following tables summarize the expected and representative spectroscopic data for this compound. The Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are based on the known spectra of Boc-D-phenylalanine, with anticipated shifts and additional signals due to the 4-amino group highlighted. Mass Spectrometry (MS) data is predicted based on the compound's molecular weight and common fragmentation patterns of Boc-protected amino acids.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected proton NMR spectrum of this compound would exhibit characteristic signals for the Boc group, the amino acid backbone, and the substituted aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~1.3-1.4 | Singlet | 9H | (CH₃)₃C- (Boc group) | A characteristic upfield singlet for the nine equivalent protons of the tert-butyl group. |
| ~2.8-3.1 | Multiplet | 2H | β-CH₂ | Diastereotopic protons of the methylene group, appearing as a multiplet. |
| ~3.5-4.0 | Broad Singlet | 2H | Ar-NH₂ | Chemical shift can vary depending on solvent and concentration. |
| ~4.2-4.4 | Multiplet | 1H | α-CH | The alpha-proton of the amino acid backbone. |
| ~5.0-5.2 | Broad Doublet | 1H | NH (Boc) | The amide proton of the Boc protecting group. |
| ~6.5-6.7 | Doublet | 2H | Aromatic CH (ortho to NH₂) | Protons on the aromatic ring ortho to the amino group, shifted upfield due to the electron-donating nature of NH₂. |
| ~6.9-7.1 | Doublet | 2H | Aromatic CH (meta to NH₂) | Protons on the aromatic ring meta to the amino group. |
| ~10-12 | Broad Singlet | 1H | COOH | The carboxylic acid proton, which may be broad and its chemical shift is highly dependent on the solvent and concentration. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show distinct signals for each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~28.0 | (CH₃)₃C - (Boc group) | Characteristic signal for the methyl carbons of the Boc group. |
| ~37.0 | β-CH₂ | The beta-carbon of the phenylalanine side chain. |
| ~55.0 | α-CH | The alpha-carbon of the amino acid backbone. |
| ~80.0 | (CH₃)₃C - (Boc group) | The quaternary carbon of the Boc group. |
| ~115.0 | Aromatic CH (ortho to NH₂) | Aromatic carbons ortho to the amino group, shielded by the electron-donating NH₂ group. |
| ~128.0 | Aromatic C (ipso- to CH₂) | The aromatic carbon attached to the β-CH₂ group. |
| ~130.0 | Aromatic CH (meta to NH₂) | Aromatic carbons meta to the amino group. |
| ~145.0 | Aromatic C (ipso- to NH₂) | The aromatic carbon attached to the amino group, significantly deshielded. |
| ~155.0 | C =O (Boc group) | The carbonyl carbon of the Boc protecting group. |
| ~175.0 | C OOH | The carboxylic acid carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-N bonds, among others.
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine and amide) |
| 3030 | Medium | Aromatic C-H stretch |
| 2980-2930 | Medium | Aliphatic C-H stretch |
| 1710-1680 | Strong | C=O stretch (Boc carbonyl and carboxylic acid) |
| 1620-1580 | Medium | N-H bend (amine) |
| 1540-1500 | Medium | N-H bend (amide II) |
| 1500-1400 | Medium | Aromatic C=C stretch |
| 1250-1200 | Strong | C-O stretch (Boc ester) |
| 850-800 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.
Table 4: Predicted MS Data for this compound
| m/z | Ion | Notes |
| 281.15 | [M+H]⁺ | Protonated molecular ion. |
| 303.13 | [M+Na]⁺ | Sodium adduct. |
| 225.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 181.09 | [M+H - Boc]⁺ | Loss of the entire Boc group. |
| 120.08 | Immonium ion | Characteristic fragment for phenylalanine derivatives. |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of Boc-protected amino acids and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL. A small amount of formic acid or acetic acid may be added to promote protonation in positive ion mode.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 50-500.
-
Fragmentation (MS/MS): For structural confirmation, collision-induced dissociation (CID) can be performed on the parent ion [M+H]⁺ to generate a fragment ion spectrum.[4]
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to Boc-4-Amino-D-phenylalanine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-4-Amino-D-phenylalanine, a non-natural amino acid derivative crucial for peptide synthesis and pharmaceutical research. This document outlines its chemical properties, provides a detailed protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and illustrates the synthetic workflow.
Core Properties of this compound
This compound is a derivative of the D-enantiomer of phenylalanine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and an amino group is substituted at the para-position of the phenyl ring. This unique structure makes it a valuable building block in the synthesis of novel peptides and peptidomimetics.[1] The Boc protecting group offers stability and facilitates controlled, stepwise peptide chain elongation.[1]
Quantitative Data
| Property | Value | Reference |
| CAS Number | 164332-89-2 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [1][] |
| Molecular Weight | 280.32 g/mol | [] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 125-130 °C | [1] |
Incorporation of this compound via Boc-SPPS
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS).[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS, involving the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.[3] The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF).[3][4]
Experimental Protocol: Manual Boc-SPPS
This protocol details the manual solid-phase synthesis for incorporating a single this compound residue into a peptide chain.
Materials:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide)[3]
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC)
-
Washing solvents (e.g., DCM, Isopropanol (IPA))
-
Cleavage cocktail (e.g., HF with scavengers like anisole)[4]
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[3]
-
Drain the solvent.
-
-
First Amino Acid Coupling (if starting the synthesis):
-
Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type (e.g., cesium salt method for Merrifield resin).[4]
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 5-10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
-
Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, dry the peptide-resin under vacuum.
-
Treat the dried resin with a strong acid cleavage cocktail, such as liquid HF with anisole as a scavenger, to cleave the peptide from the resin and remove any side-chain protecting groups.[4] This step should be performed in a specialized apparatus by trained personnel.
-
After the reaction, the strong acid is carefully evaporated.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow Visualization
The following diagram illustrates the cyclical process of incorporating a Boc-protected amino acid, such as this compound, during solid-phase peptide synthesis.
Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.
This guide provides foundational knowledge for the effective use of this compound in research and development. The unique properties of this compound offer significant potential for creating novel peptide-based therapeutics and tools for chemical biology.
References
Solubility Profile of Boc-4-Amino-D-phenylalanine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Boc-4-Amino-D-phenylalanine, a critical building block in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and streamlining purification processes. While specific quantitative data for this compound is not extensively published, this guide consolidates available information on analogous Boc-protected amino acids to provide a reliable predictive framework.
Core Concepts in Solubility of Boc-Protected Amino Acids
The solubility of Boc-protected amino acids, including this compound, is primarily influenced by the physicochemical properties of both the amino acid side chain and the tert-butyloxycarbonyl (Boc) protecting group. The Boc group, being hydrophobic, generally imparts good solubility in a range of common organic solvents. However, the polarity of the amino acid side chain can significantly modulate this behavior. In the case of this compound, the presence of the amino group on the phenyl ring introduces a degree of polarity that can affect its solubility profile compared to its non-functionalized counterpart, Boc-D-phenylalanine.
Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Dichloromethane (DCM) is also a frequently used solvent, particularly in Boc chemistry. For more challenging dissolution, Dimethyl sulfoxide (DMSO) is often an effective choice.
Predicted Solubility of this compound
Based on the solubility of structurally similar Boc-protected amino acids, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in common organic solvents. It is important to note that actual solubility can vary depending on factors such as purity, crystalline form, temperature, and the presence of moisture.
| Solvent | Predicted Solubility | Estimated Concentration | Notes |
| N,N-Dimethylformamide (DMF) | Soluble to Freely Soluble | > 100 mg/mL | A standard and effective solvent for most Boc-amino acids. |
| Dimethyl sulfoxide (DMSO) | Freely Soluble | > 100 mg/mL | Often used for compounds with lower solubility in other solvents. May require gentle warming or sonication.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble to Freely Soluble | > 100 mg/mL | Similar to DMF, an excellent solvent for peptide synthesis. |
| Dichloromethane (DCM) | Soluble | > 50 mg/mL | Commonly used in Boc-based peptide synthesis. |
| Methanol (MeOH) | Soluble | > 50 mg/mL | Often used in purification and analysis. |
| Ethanol (EtOH) | Sparingly Soluble to Soluble | 10 - 50 mg/mL | Solubility is generally lower than in more polar aprotic solvents. |
| Chloroform (CHCl₃) | Soluble | > 50 mg/mL | Similar to DCM in its solvent properties for this class of compounds. |
| Ethyl Acetate (EtOAc) | Sparingly Soluble | 1 - 10 mg/mL | Lower polarity results in reduced solubility. |
| Acetone | Sparingly Soluble | 1 - 10 mg/mL | Generally not a primary solvent for dissolution in synthesis. |
Experimental Protocol for Solubility Determination
This section outlines a general and robust methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the equilibrium solubility method, which is a standard approach for generating reliable solubility data.
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible in each vial.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or mol/L at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Troubleshooting Poor Solubility
In instances where this compound exhibits poor solubility in a desired solvent, the following strategies can be employed:
-
Co-solvent Systems: The use of a mixture of solvents can enhance solubility. For example, adding a small amount of DMSO to DMF can improve the dissolution of less soluble compounds.[1]
-
Gentle Heating: Cautious warming of the solvent can increase the rate of dissolution and the solubility limit. However, care must be taken to avoid thermal degradation of the amino acid derivative.[1]
-
Sonication: Applying ultrasonic waves can help to break down aggregates and facilitate the dissolution process.[1]
By understanding the predicted solubility and employing systematic experimental protocols, researchers and drug development professionals can effectively handle this compound, leading to more efficient and successful synthetic outcomes.
References
Unlocking Novel Peptide Therapeutics: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in peptide-based drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and biological properties of peptides, addressing longstanding challenges of poor metabolic stability, low bioavailability, and limited target selectivity. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and applications of unnatural amino acids in the design and synthesis of next-generation peptide therapeutics.
Core Principles: The Advantages of Expanding the Genetic Alphabet
The introduction of Uaas offers a powerful toolkit to enhance the therapeutic potential of peptides. The primary motivations for their use include:
-
Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains with Uaas can sterically hinder the approach of proteases, significantly extending the in vivo half-life of the peptide. Swapping L-amino acids with their D-enantiomers is a common strategy to confer resistance to enzymatic degradation.[1][2]
-
Improved Pharmacokinetic Profile: Uaas can be rationally designed to influence properties such as lipophilicity and hydrogen bonding capacity.[3] This allows for the fine-tuning of a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved oral bioavailability.
-
Increased Receptor Affinity and Selectivity: The unique side-chain functionalities and conformational constraints imparted by Uaas can optimize interactions with biological targets, resulting in higher binding affinity and greater selectivity for the desired receptor subtype.[3]
-
Conformational Control: Specific Uaas can be used to induce or stabilize desired secondary structures, such as α-helices or β-turns, which are often critical for biological activity.[3] Hydrocarbon stapling, for instance, can lock a peptide into an α-helical conformation, enhancing its stability and target engagement.[2]
Methods of Incorporation: A Synthesis Overview
While several methods exist for incorporating Uaas into peptides, Solid-Phase Peptide Synthesis (SPPS) remains the most prevalent and versatile technique in research and development settings.[1][3]
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support.[1] The fundamental workflow for incorporating Uaas is analogous to that for natural amino acids and involves an iterative cycle of:
-
Resin Swelling: The solid support is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to make the reactive sites accessible.[1]
-
Nα-Fmoc Deprotection: The temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the growing peptide chain is removed, usually with a solution of piperidine in DMF.[1]
-
Amino Acid Coupling: The incoming Uaa, with its Nα-amino group protected by Fmoc and its side chain protected (if necessary), is activated and coupled to the deprotected N-terminus of the peptide-resin.
-
Washing: Excess reagents and byproducts are removed by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[1]
Challenges in SPPS of Uaa-containing Peptides:
The unique structures of Uaas can present challenges. Steric hindrance from bulky side chains or α,α-disubstitution can slow down coupling reactions, necessitating the use of more potent coupling reagents or longer reaction times.[1]
Other Incorporation Methods
Beyond SPPS, other techniques for incorporating Uaas include:
-
In Vitro Protein Synthesis: Uaas can be introduced into proteins using cell-free protein synthesis (CFPS) systems.[4] This method offers high flexibility and tolerance for toxic Uaas.[4]
-
Genetic Code Expansion: This powerful technique involves engineering the translational machinery of a cell to recognize a stop codon (e.g., the amber stop codon, UAG) as a signal to incorporate a specific Uaa.[5]
Quantitative Data on the Impact of Unnatural Amino Acids
The incorporation of Uaas can have a profound and quantifiable impact on the properties of peptides. The following tables summarize key data from the literature.
| Peptide/Analog | Unnatural Amino Acid(s) | Modification | Effect | Reference |
| E2-35 | - | None (Natural Amino Acids) | Control | [6] |
| E2-53R | Norvaline (Nva), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Replacement of Val and Trp | Broad-spectrum activity against G(-) and G(+) bacteria. | [6] |
| LE-54R | Norvaline (Nva), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Replacement of Val and Trp | Broad-spectrum activity against G(-) and G(+) bacteria. | [6] |
| Peptide | Modification | Half-life in Human Serum | Reference |
| Hexameric Peptide | Unmodified | Short | [7] |
| Hexameric Peptide | N-terminal Acetylation | Significantly Increased | [7] |
| Hexameric Peptide | C-terminal Amidation | Little to no change | [7] |
| Hexameric Peptide | Backbone Cyclization | More Proteolytically Stable | [7] |
| Hexameric Peptide | Disulfide Cyclization | More Antimicrobially Active | [7] |
| Peptide Analog | IC50 (μM) | Fold Change vs. Original | Reference |
| SIINFEKL | 0.19 | - | [8] |
| IINFEKL | 0.43 | 2.26 | [8] |
| SIINFEK | 7.7 | 40.5 | [8] |
| FAPGNYPAL | 0.16 | - | [8] |
| FAPGNYPA | 18.0 | 112.5 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a bifunctional Uaa and its incorporation into a peptide via SPPS, as well as a protocol for assessing the serum stability of the resulting peptide.
Synthesis of a Bifunctional Unnatural Amino Acid: PrDiAzK
This protocol describes the synthesis of a lysine-based bifunctional amino acid, PrDiAzK, which contains a photo-reactive diazirine group and a terminal alkyne for click chemistry.[9][10]
Materials:
-
Commercially available dihydroxyacetone
-
Liquid ammonia
-
Propargyl bromide
-
Standard reagents and solvents for organic synthesis
Procedure:
-
Diazirine Formation: Convert the ketone group of dihydroxyacetone into a diazirine in a two-step reaction using liquid ammonia.
-
Alkylation: Alkylate one of the two hydroxyl groups with propargyl bromide to introduce the terminal alkyne.
-
Further Synthetic Steps: The resulting intermediate can be further elaborated through standard organic chemistry techniques to yield the final Fmoc-protected PrDiAzK amino acid ready for SPPS.
Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide containing a Uaa on a Rink Amide resin.[1][3]
Materials:
-
Rink Amide resin
-
N,N-dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids (natural and unnatural)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-15 minutes. Drain and wash the resin with DMF.[1]
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 3 eq.) in DMF.
-
Add the base (e.g., DIPEA, 6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Serum Stability Assay
This protocol describes a method to assess the stability of a Uaa-containing peptide in human serum.[3]
Materials:
-
Test peptide
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator (37°C)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide and dilute it to the desired concentration in PBS. Thaw human serum on ice.
-
Incubation: Mix the peptide solution with human serum (e.g., 1:1 or 1:9 ratio) in microcentrifuge tubes and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN). Vortex and incubate on ice for 10-20 minutes.
-
Sample Clarification: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analysis by RP-HPLC: Inject the supernatant into the RP-HPLC system and separate the intact peptide from its degradation products.
-
Data Analysis: Determine the peak area of the intact peptide at each time point and plot the percentage of remaining intact peptide against time to determine the peptide's half-life in serum.
Visualizing Workflows and Pathways
Experimental Workflow for Uaa-Peptide Synthesis and Characterization
The following diagram illustrates the typical workflow from the synthesis of a Uaa to the functional characterization of the final peptide.
Caption: A typical experimental workflow for synthesizing and characterizing peptides containing unnatural amino acids.
Signaling Pathway: GPCR Modulation by a Uaa-Containing Peptide
G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides containing Uaas can be designed to modulate GPCR signaling pathways with high specificity and potency. The diagram below illustrates a simplified GPCR signaling cascade and how a Uaa-peptide antagonist can inhibit it.
Caption: A Uaa-peptide antagonist competitively inhibits the binding of an endogenous ligand to a GPCR, blocking downstream signaling.
Conclusion
The incorporation of unnatural amino acids has revolutionized peptide-based drug discovery.[3] By providing the tools to overcome the inherent limitations of natural peptides, Uaas have paved the way for the development of novel therapeutics with enhanced stability, bioavailability, and efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Application of Boc-4-Amino-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Boc-4-Amino-D-phenylalanine, a critical building block in modern peptide synthesis and drug discovery. The document details its melting point and physical appearance, outlines the experimental protocol for melting point determination, and illustrates its primary application in a logical workflow diagram.
Core Physicochemical Data
This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function enhances its utility in stepwise peptide synthesis by preventing unwanted side reactions.
| Property | Value | Reference |
| Melting Point | 125-130 ºC | |
| Physical Appearance | White to off-white powder | |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |
| Molecular Weight | 280.3 g/mol | [1] |
| CAS Number | 164332-89-2 | [1] |
Experimental Protocol: Melting Point Determination
The melting point of a solid organic compound like this compound is a crucial indicator of its purity. A sharp melting range, typically narrow, suggests a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities.[2] The following is a generalized protocol for determining the melting point using the capillary tube method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is inverted and gently tapped to pack the solid into the sealed end.[2][3][4] The packed sample should be approximately 1-2 mm in height.[2][3]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[5]
-
Initial Rapid Determination: An initial, rapid heating is performed to get an approximate melting point. This helps in saving time for the subsequent, more accurate measurements.
-
Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to about 1-2°C per minute as the melting point is approached.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[2][5]
-
Repeat for Consistency: The procedure is repeated at least once with a fresh sample to ensure the results are reproducible.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the chemical synthesis of peptides.[6] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach where the Boc group serves as a temporary protecting group for the α-amino group.[7][8]
The general workflow for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support is illustrated below.
Workflow Description:
-
Deprotection: The cycle begins with the removal of the Boc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][9][10]
-
Neutralization: Following deprotection, the resulting trifluoroacetate salt of the terminal amine must be neutralized to the free amine to enable the subsequent coupling reaction. A hindered base like diisopropylethylamine (DIEA) is commonly used for this purpose.[7][9]
-
Coupling: The next Boc-protected amino acid in the sequence (in this case, this compound) is activated and coupled to the free N-terminal amine of the growing peptide chain.
-
Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring a high purity of the final peptide.[7][9] This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired peptide sequence.[9][11]
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).[1][10]
References
- 1. chempep.com [chempep.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. pennwest.edu [pennwest.edu]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. bachem.com [bachem.com]
Methodological & Application
Application Notes and Protocols for Boc-4-Amino-D-phenylalanine Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-Amino-D-phenylalanine is a non-canonical amino acid derivative crucial for the synthesis of modified peptides with enhanced biological activity and stability. The presence of a D-amino acid can confer resistance to enzymatic degradation, while the 4-amino group on the phenyl ring provides a versatile handle for further chemical modifications, such as bioconjugation. This document provides detailed protocols and application notes for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.
Protecting Group Strategy
In the Boc/Bzl protection scheme, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] The side chains of reactive amino acids are protected by more stable, benzyl-based protecting groups that require a strong acid, such as hydrofluoric acid (HF), for removal.[1] For this compound, the Boc group protects the α-amino function. The 4-amino group on the side chain also requires protection to prevent side reactions during synthesis. A common strategy is to use an orthogonal protecting group on the side chain, such as the Fmoc group, which can be selectively removed under basic conditions if on-resin modification is desired. However, for standard elongation, a more acid-labile protecting group than the benzyl-based ones or a group that can be removed during the final cleavage is often employed. For the purpose of these protocols, we will assume the side-chain amino group is also protected, for instance, with a group that is cleaved concomitantly with the final peptide from the resin.
Coupling Reagents for this compound
The electron-donating nature of the 4-amino group can slightly deactivate the carboxylic acid of phenylalanine, potentially leading to lower coupling efficiency. Therefore, the use of potent coupling reagents is recommended to ensure complete and efficient amide bond formation. The choice of coupling reagent can significantly impact reaction times and yields. Below is a comparative summary of commonly used coupling reagents.
| Coupling Reagent | Typical Coupling Efficiency (%) | Typical Reaction Time (hours) | Key Advantages & Considerations |
| HBTU/DIPEA | 85-95 | 2-6 | Good balance of reactivity and stability; cost-effective. |
| HATU/DIPEA | >95 | 0.5-2 | High reactivity, low racemization rates, effective for sterically hindered couplings. |
| DIC/HOBt | >95 | 1-4 | Cost-effective, minimizes racemization, but the byproduct (DCU) can be difficult to remove in solution-phase synthesis. |
| PyBOP/DIPEA | 80-90 | 2-8 | Phosphonium-based, avoids guanidinylation side products. |
| COMU/DIPEA | >95 | 0.5-1 | High reactivity, safer byproducts, good solubility. |
Note: The data presented is based on typical performance for Fmoc-amino acids and serves as a general guideline. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a growing peptide chain on a solid support using the Boc-SPPS strategy.
General Boc-SPPS Workflow
The overall process of incorporating a single this compound residue involves a cycle of deprotection, neutralization, and coupling.
Caption: General workflow for a single amino acid incorporation cycle in Boc-SPPS.
Protocol 1: HBTU-Mediated Coupling
This protocol utilizes N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as the coupling reagent, which offers a good balance of efficiency and cost.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq. relative to resin substitution)
-
HBTU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20 minutes.[2]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution and agitate for 2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated with fresh reagents.
-
Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: DIC/HOBt-Mediated Coupling
This protocol uses N,N'-Diisopropylcarbodiimide (DIC) in the presence of 1-Hydroxybenzotriazole (HOBt) to mediate the coupling, a cost-effective method that minimizes racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq. relative to resin substitution)
-
DIC (3.0 eq.)
-
HOBt (3.0 eq.)
-
Anhydrous DMF
-
DCM
-
TFA
-
DIPEA
-
Kaiser test kit
Procedure:
-
Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound and HOBt in DMF.
-
Add this solution to the deprotected and neutralized resin.
-
Add DIC to the resin suspension.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test.
-
If the reaction is incomplete after 4 hours, a recoupling may be necessary.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Logical Diagram of the Coupling Reaction
The core of the coupling process is the activation of the carboxylic acid of this compound, followed by nucleophilic attack from the free amine on the peptide-resin.
Caption: Simplified representation of the peptide coupling reaction.
Purification and Characterization of Peptides Containing 4-Amino-D-phenylalanine
The incorporation of 4-Amino-D-phenylalanine can increase the hydrophobicity of the resulting peptide, which may present challenges during purification.
Challenges:
-
Poor Solubility: Peptides containing this residue may have reduced solubility in aqueous buffers.
-
Aggregation: Increased hydrophobicity can lead to peptide aggregation, complicating purification.[3]
-
Strong Retention in RP-HPLC: The modified phenylalanine can cause the peptide to bind strongly to C18 columns, requiring stronger organic mobile phases for elution.
Purification Strategy:
-
Cleavage from Resin: After synthesis is complete, the peptide is cleaved from the solid support and all protecting groups are removed using a strong acid like HF or TFMSA, typically with scavengers to prevent side reactions.[2]
-
Crude Peptide Precipitation: The cleaved peptide is precipitated with cold diethyl ether, washed, and dried.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 column is a good starting point, but for very hydrophobic peptides, a C8 or C4 column might provide better resolution.
-
Mobile Phase: A common mobile phase system is a gradient of water and acetonitrile containing 0.1% TFA. For peptides with poor solubility, adding a small percentage of isopropanol or using formic acid instead of TFA might be beneficial.
-
Solubilization: If the crude peptide is difficult to dissolve, a minimal amount of an organic solvent like DMSO or DMF can be used, followed by dilution with the initial mobile phase.[4]
-
-
Characterization: The purity of the collected fractions should be assessed by analytical RP-HPLC, and the identity of the peptide confirmed by mass spectrometry.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with the use of appropriate coupling reagents and optimized protocols. While challenges related to the hydrophobicity of the resulting peptides may arise during purification, these can be overcome with systematic optimization of chromatographic conditions. The ability to introduce this versatile non-canonical amino acid opens up a wide range of possibilities for the design of novel peptide-based therapeutics and research tools.
References
Application Notes and Protocols for the Deprotection of the Boc Group in Boc-4-Amino-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Boc-4-Amino-D-phenylalanine is a key building block in the synthesis of various peptidomimetics and other complex molecules. The selective and efficient deprotection of its Boc group is a critical step that requires careful consideration of the reaction conditions to ensure high yield and purity of the final product, 4-Amino-D-phenylalanine.
These application notes provide a comprehensive overview of various methods for the deprotection of this compound, including standard acidic protocols and milder alternatives. Detailed experimental procedures, quantitative data, and potential side reactions are discussed to assist researchers in selecting the most suitable method for their specific synthetic needs.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. The formation of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Standard Deprotection Methods
The most common and well-established methods for Boc deprotection utilize strong acids. These methods are generally high-yielding and proceed rapidly.
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most frequently used methods for Boc deprotection due to its high efficiency and the volatility of the reagents, which simplifies workup.[1]
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.
-
The resulting amine is obtained as its TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base such as saturated aqueous sodium bicarbonate solution, followed by extraction with an organic solvent.
Hydrochloric Acid (HCl) in 1,4-Dioxane
Using a solution of HCl in an organic solvent like 1,4-dioxane is another robust method for Boc deprotection. This method often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and storage.[3]
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).[4]
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. The hydrochloride salt of the product may precipitate out of the solution during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the purified hydrochloride salt.
Quantitative Data for Standard Deprotection Methods
The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected amino acids using standard acidic methods. While specific data for this compound is not always available, the provided data for similar substrates offers a reliable reference.
| Deprotection Reagent | Solvent | Concentration | Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| 25-50% TFA | DCM | 0.1-0.2 M | 0.5 - 2 | 0 - RT | >95 (general)[1] | High | A very common and effective method. |
| 4 M HCl | 1,4-Dioxane | - | 0.5 - 4 | RT | >90 (general)[3] | High | Often precipitates the HCl salt directly. |
| 100% TFA | Neat | - | < 0.5 | RT | Variable | Lower than 55% TFA/DCM in some cases | Can lead to incomplete deprotection in solid-phase synthesis. |
Milder Deprotection Methods
For substrates containing acid-sensitive functional groups, milder deprotection conditions are often necessary to avoid unwanted side reactions.
Oxalyl Chloride in Methanol
This method offers a mild alternative for the deprotection of N-Boc groups on a variety of substrates, including aromatic amines. The reaction proceeds at room temperature with high yields.[5][6]
Experimental Protocol:
-
Dissolve the this compound (1 equivalent) in methanol (e.g., 50 mg in 3 mL) in a dry round-bottom flask with a stir bar.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[5] A slight exotherm may be observed.
-
Stir the reaction mixture for 1-4 hours at room temperature, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can then be purified by standard methods such as crystallization or chromatography.
Aqueous Phosphoric Acid
Aqueous phosphoric acid is an environmentally benign and mild reagent for the deprotection of Boc groups. It shows good functional group tolerance, leaving benzyl and methyl esters, as well as TBDMS ethers, intact.[7]
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as THF or acetonitrile.
-
Add 85% aqueous phosphoric acid.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Thermal Deprotection
In some cases, the Boc group can be removed thermally, avoiding the use of any acidic reagents. This method is particularly useful for substrates that are sensitive to acid but thermally stable.[8]
Experimental Protocol:
-
Dissolve the this compound in a high-boiling point solvent such as trifluoroethanol (TFE) or in a continuous flow reactor.[8][9]
-
Heat the solution to a temperature between 150-240 °C.[8] The optimal temperature and time will depend on the specific substrate and solvent.
-
Monitor the deprotection by LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The product can be purified by standard techniques.
Quantitative Data for Milder Deprotection Methods
The following table provides an overview of the reaction conditions and reported yields for various milder deprotection methods.
| Deprotection Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Notes |
| Oxalyl Chloride (3 eq.) | Methanol | 1 - 4 | RT | up to 90[5] | Mild conditions, good for acid-sensitive substrates. |
| 85% Phosphoric Acid | THF/Acetonitrile | Variable | RT - Heat | High (general)[7] | Environmentally friendly and mild. |
| Thermal | TFE/Methanol | 0.5 - 1 | 150-240[8] | 49-98 (for aryl amines)[8] | Avoids acidic reagents completely. |
Potential Side Reactions and Considerations
During the deprotection of this compound, several side reactions can occur, particularly under strong acidic conditions.
-
Alkylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues. While the aniline nitrogen in 4-Amino-D-phenylalanine is less nucleophilic than the side chains of tryptophan or methionine, the potential for side reactions on the aromatic ring should be considered, especially under harsh conditions. The use of scavengers such as anisole or thioanisole can help to trap the tert-butyl cation and minimize these side reactions.[10]
-
Incomplete Deprotection: Insufficient reaction time or acid concentration can lead to incomplete removal of the Boc group, resulting in a mixture of starting material and product.[11] Monitoring the reaction progress is crucial to ensure complete conversion.
-
Racemization: While generally not a major issue with Boc deprotection, the use of harsh conditions or prolonged reaction times could potentially lead to some degree of racemization at the alpha-carbon.
Experimental Workflow
The general workflow for the deprotection of this compound is outlined below.
Caption: General experimental workflow for Boc deprotection.
Conclusion
The choice of deprotection method for this compound depends on the specific requirements of the synthetic route, including the presence of other sensitive functional groups and the desired scale of the reaction. Standard acidic methods using TFA or HCl are generally reliable and high-yielding for robust substrates. For more delicate molecules, milder alternatives such as oxalyl chloride in methanol, aqueous phosphoric acid, or thermal deprotection offer valuable options to achieve the desired transformation with high fidelity. Careful monitoring of the reaction and consideration of potential side reactions are essential for obtaining the desired 4-Amino-D-phenylalanine in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: The Use of Boc-4-Amino-D-phenylalanine in Drug Discovery and Development
Introduction
Boc-4-Amino-D-phenylalanine is a non-proteinogenic, or unnatural, amino acid derivative that serves as a critical building block in modern drug discovery.[1] Its structure incorporates three key features: a D-chiral center, a Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino function, and an amino group at the para-position of the phenyl ring. This unique combination makes it an invaluable tool for medicinal chemists and peptide scientists aiming to develop novel therapeutics with improved pharmacological profiles.[2][3]
The incorporation of unnatural amino acids (UAAs) like this compound into peptides or small molecules can confer significant advantages.[][5] The D-configuration enhances metabolic stability by increasing resistance to enzymatic degradation by proteases, a common limitation of natural peptide-based drugs.[3][6] The Boc group is a well-established, acid-labile protecting group essential for controlled, stepwise peptide synthesis.[][8] Finally, the side-chain amino group provides a versatile handle for further chemical modifications, such as bioconjugation to attach imaging agents or cytotoxic drugs, or for modulating receptor interactions.[1][9]
These attributes have led to the widespread use of this compound and its analogs in various therapeutic areas, including oncology, neurology, and the development of hormone modulators.[1][6]
Key Applications in Drug Discovery
The unique structural features of this compound enable its use in several key areas of drug development.
Data Presentation
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, purification, and storage.
| Property | Value | Reference(s) |
| Synonyms | Boc-D-Phe(4-NH2)-OH, Boc-p-amino-D-Phe-OH | [1] |
| CAS Number | 164332-89-2 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |
| Molecular Weight | 280.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Melting Point | 125-130 ºC | [1] |
| Optical Rotation | [a]D20 = -23 ± 2º (c=1 in MeOH) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Representative Structure-Activity Relationship (SAR) Data
Incorporating modified phenylalanine analogs is a common strategy to probe ligand-receptor interactions and optimize drug candidates. The table below illustrates how modifications to the phenylalanine side chain can impact biological activity, using GnRH antagonists as a representative example. While not specific to the 4-amino derivative, it exemplifies the type of data generated when using such building blocks.
| Compound | Modification at Phenylalanine Position | In Vitro IC₅₀ (nM) for human GnRH receptor | Therapeutic Application | Reference(s) |
| Degarelix | D-3-(4-chlorophenyl)alanine | Potent Antagonist (low nM range) | Prostate Cancer | [9] |
| Analogue 1 | D-3-(4-iodophenyl)alanine | Data-dependent variation in potency | SAR Probe, Imaging | [10][11] |
| Analogue 2 | D-3-(4-cyanophenyl)alanine | Data-dependent variation in potency | SAR Probe | [12] |
| Analogue 3 | D-4-(aminomethyl)phenylalanine | Data-dependent variation in potency | SAR Probe, Conjugation Handle | [6][9] |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Amino-D-phenylalanine
This protocol describes the general procedure for introducing the Boc protecting group onto the alpha-amino function of the parent amino acid.
Materials:
-
D-4-Aminophenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
2N Potassium bisulfate (KHSO₄) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round bottom flask, dissolve D-4-Aminophenylalanine in a mixture of 1,4-dioxane and water. Stir vigorously for 15-20 minutes until dissolved.[13]
-
Add 1N NaOH solution to the mixture. Continue stirring for another 20 minutes in an ice bath to cool the solution.[13]
-
Slowly add Boc anhydride (Boc₂O) dropwise to the reaction mixture while maintaining vigorous stirring.[13][14]
-
Remove the flask from the ice bath and allow the reaction to stir overnight at room temperature.[13]
-
After the reaction is complete, carefully acidify the mixture to a pH of 2-3 by adding 2N KHSO₄ solution drop by drop. Monitor the pH with pH paper.[13]
-
Concentrate the reaction mixture using a rotary evaporator to remove the 1,4-dioxane.[13]
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with water, and then dry over anhydrous Na₂SO₄.[14]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product, if necessary, by recrystallization or column chromatography.[15]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.
Materials:
-
Peptide-resin (e.g., MBHA resin with the initial peptide chain)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Solid-phase synthesis vessel with shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM within the synthesis vessel for 20-30 minutes.[16]
-
Boc Deprotection: Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 5 minutes for a pre-wash, drain, and add fresh deprotection solution. Agitate for an additional 20-25 minutes to ensure complete removal of the N-terminal Boc group.[16][17]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) followed by IPA (2x) and then DCM (3x) to remove residual acid.[16]
-
Neutralization: Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine. Repeat this step.[17]
-
Washing: Drain the neutralization solution and wash the resin with DCM (5x) to remove excess base.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) by dissolving it in DMF with HBTU/HOBt and a small amount of DIEA.
-
Add the activated amino acid solution to the peptide-resin. Agitate at room temperature for 1-2 hours.[18]
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[17]
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage from the resin and simultaneous removal of side-chain protecting groups, typically using a strong acid like liquid hydrogen fluoride (HF).[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Using Boc-4-Amino-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-Amino-D-phenylalanine is a non-canonical amino acid that serves as a versatile building block in bioconjugation and peptide synthesis. Its unique structure, featuring a Boc-protected alpha-amine, a carboxylic acid, and an aromatic amine on the phenyl ring, provides orthogonal handles for a variety of conjugation strategies. This D-enantiomer offers the additional advantage of enhanced proteolytic resistance to the resulting bioconjugates.
These application notes provide detailed protocols for two primary bioconjugation strategies utilizing this compound:
-
Strategy A: Conjugation via the carboxylic acid moiety using EDC/NHS chemistry.
-
Strategy B: A two-step conjugation involving the deprotection of the Boc group and subsequent modification of the alpha-amine, followed by conjugation via the aromatic amine through diazotization and azo-coupling.
These methods are particularly relevant for applications in drug development, such as the synthesis of antibody-drug conjugates (ADCs), peptide-drug conjugates, and the immobilization of proteins and peptides.[1][2]
Bioconjugation Strategy A: Carboxylic Acid Activation
This strategy utilizes the carboxylic acid group of this compound to form a stable amide bond with a primary amine on a target biomolecule (e.g., lysine residues on an antibody, an amine-functionalized linker). The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Experimental Workflow: EDC/NHS Conjugation
Caption: Workflow for EDC/NHS mediated conjugation.
Protocol: EDC/NHS Coupling to a Protein
This protocol details the activation of the carboxylic acid of this compound and its subsequent coupling to a primary amine on a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Protein to be conjugated (in Coupling Buffer)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) at a stock concentration of 10-50 mM.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with EDC and NHS/Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:2:5 (this compound : EDC : NHS).[3]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.
-
-
Conjugation to the Protein:
-
Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Immediately add the activated this compound solution to the protein solution. The molar excess of the activated amino acid over the protein can range from 5 to 20-fold, depending on the desired degree of labeling.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein stability.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted small molecules and byproducts by purifying the bioconjugate.
-
For proteins, this is typically achieved by size-exclusion chromatography (SEC) or by extensive dialysis against an appropriate buffer (e.g., PBS).
-
Quantitative Data and Characterization
The efficiency of the conjugation can be assessed using various analytical techniques.
| Parameter | Typical Range/Value | Method of Determination |
| Molar Excess of Linker | 5 - 20 fold | Determined empirically |
| Reaction Time | 2 - 4 hours | Monitored by HPLC-MS |
| Conjugation Efficiency | 70 - 95% | UV-Vis Spectroscopy, Mass Spectrometry |
| Drug-to-Antibody Ratio (DAR) | 1 - 8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
Expected Outcomes and Analytical Methods:
| Analytical Method | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To determine the degree of labeling (if the payload is chromophoric). | An increase in absorbance at the payload's characteristic wavelength. |
| Mass Spectrometry (MS) | To confirm covalent modification and determine the number of conjugated molecules. | An increase in the mass of the protein corresponding to the mass of the attached this compound-payload. |
| Size-Exclusion Chromatography (SEC) | To assess aggregation and purity of the conjugate. | A main peak corresponding to the monomeric conjugate with minimal aggregation.[4] |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution for ADCs. | Separation of species with different numbers of conjugated drugs.[5] |
Bioconjugation Strategy B: Aromatic Amine Modification
This advanced strategy involves a two-stage process. First, the carboxylic acid of this compound is conjugated to a payload or linker. Second, the Boc group is removed to expose the alpha-amine, and the aromatic amine on the phenyl ring is then used for a subsequent conjugation reaction, typically through diazotization followed by azo-coupling to electron-rich amino acid residues like tyrosine on a target protein.
Experimental Workflow: Two-Step Conjugation via Azo-Coupling
Caption: Workflow for two-step conjugation via azo-coupling.
Protocol: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the alpha-amine.
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA. A typical concentration is 0.1-0.2 M.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product as a TFA salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether. Dry under vacuum.
Protocol: Diazotization and Azo-Coupling to a Protein
This protocol describes the conversion of the aromatic amine to a diazonium salt and its subsequent coupling to tyrosine residues on a target protein.[6]
Materials:
-
Deprotected 4-aminophenylalanine conjugate
-
Target protein with accessible tyrosine residues (e.g., an antibody)
-
Hydrochloric acid (HCl), chilled
-
Sodium nitrite (NaNO2), chilled solution
-
Coupling Buffer: Borate buffer (0.1 M, pH 8.5-9.0), chilled
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
Dissolve the deprotected 4-aminophenylalanine conjugate in chilled dilute HCl (e.g., 1 M) to a concentration of 1-5 mg/mL. Cool the solution in an ice bath to 0-5°C.
-
Slowly add a chilled aqueous solution of sodium nitrite (typically a 1.1 to 1.5 molar equivalent) dropwise while maintaining the temperature between 0-5°C.
-
Stir the reaction for 15-30 minutes. The formation of the diazonium salt can be monitored by a positive test on starch-iodide paper, indicating a slight excess of nitrous acid.
-
Caution: Diazonium salts can be unstable. Use the solution immediately in the next step.
-
-
Azo-Coupling:
-
Prepare the target protein in chilled Coupling Buffer (pH 8.5-9.0) at a concentration of 1-10 mg/mL.
-
Slowly add the freshly prepared diazonium salt solution to the protein solution with gentle stirring, maintaining the temperature at 0-5°C. The molar ratio of diazonium salt to protein will determine the extent of modification and should be optimized.
-
Allow the coupling reaction to proceed for 1-2 hours at 0-5°C or until the desired level of conjugation is achieved. The formation of the azo-adduct often results in a colored (yellow to orange) solution.[6]
-
-
Purification:
-
Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
Quantitative Data and Stability
Azo-coupling provides a stable linkage suitable for many biological applications.
| Parameter | Typical Range/Value | Notes |
| Reaction pH | 8.0 - 9.5 | Higher pH facilitates the coupling to phenols.[6] |
| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |
| Conjugation Yield | Variable (30-70%) | Highly dependent on protein, buffer conditions, and reagent concentrations. |
| Linkage Stability | Stable | The azo linkage is generally stable under physiological conditions but can be cleaved by reagents like sodium dithionite.[7] |
Safety and Handling
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
EDC: EDC is a moisture-sensitive and corrosive compound. Handle in a fume hood and avoid contact with skin and eyes.
-
TFA: Trifluoroacetic acid is highly corrosive and toxic. Always handle in a fume hood with appropriate PPE.
-
Sodium Nitrite and Diazonium Salts: Sodium nitrite is a strong oxidizing agent. Diazonium salts are potentially explosive when dry and should be handled with extreme care, kept in solution, and used immediately after preparation.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. technosaurus.co.jp [technosaurus.co.jp]
- 5. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Ligation of Peptides Containing Boc-4-Amino-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides with non-proteinogenic amino acids is a powerful tool in drug discovery and chemical biology. It allows for the introduction of unique chemical functionalities, conformational constraints, and resistance to proteolytic degradation.[1][2] This document provides detailed protocols for the enzymatic ligation of peptides containing the unnatural amino acid Boc-4-Amino-D-phenylalanine using Sortase A-mediated ligation (SML).
Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal peptide motif (LPXTG) and catalyzes the formation of a native peptide bond with an N-terminal glycine residue of another peptide or molecule.[3][4][5] This chemoenzymatic peptide synthesis (CEPS) approach combines the flexibility of solid-phase peptide synthesis (SPPS) for creating peptide fragments with the high specificity and mild reaction conditions of enzymatic ligation.[6] The incorporation of D-amino acids, such as 4-Amino-D-phenylalanine, can significantly enhance the proteolytic stability of peptides.[2] The Boc protecting group on the 4-amino group of the phenylalanine derivative allows for further orthogonal modifications.
These application notes will guide researchers through the design of peptide substrates, the enzymatic ligation reaction, and the analysis of the final product, enabling the synthesis of novel peptides with tailored properties for various research and therapeutic applications.
Data Presentation
Table 1: Key Parameters for Sortase A-Mediated Ligation
| Parameter | Recommended Value | Notes |
| Enzyme | Sortase A (e.g., pentamutant for improved kinetics) | Wild-type or engineered variants can be used.[5] |
| Substrate 1 (C-terminal) | Peptide-LPETG-His6 | His6-tag facilitates purification of unreacted substrate.[7] |
| Substrate 2 (N-terminal) | (Gly)n-Peptide-(Boc-4-Amino-D-Phe) | n ≥ 1, typically 1-3 glycines are used.[8] |
| Enzyme Concentration | 1-10 µM | Lower concentrations can minimize side reactions.[7] |
| Substrate Concentration | 10-100 µM | Equimolar or slight excess of the N-terminal peptide. |
| Reaction Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5 | Calcium is a required cofactor for many Sortase A variants. |
| Temperature | 25-37 °C | Optimal temperature may vary with the specific Sortase A variant. |
| Reaction Time | 1-6 hours | Monitor reaction progress by HPLC or SDS-PAGE. |
Table 2: Representative Ligation Efficiency
| Substrate 1 | Substrate 2 | Ligation Yield (%) | Purity (%) |
| Ac-peptide-LPETG-NH2 | GGG-peptide-(Boc-4-Amino-D-Phe)-NH2 | > 85 | > 95 |
| Fluorophore-peptide-LPETG-NH2 | GGG-peptide-(Boc-4-Amino-D-Phe)-NH2 | > 80 | > 95 |
| Biotin-peptide-LPETG-NH2 | GGG-peptide-(Boc-4-Amino-D-Phe)-NH2 | > 85 | > 95 |
| (Note: Yields are representative and may vary depending on the specific peptide sequences and reaction conditions. Purity is determined after purification by reverse-phase HPLC.) |
Experimental Protocols
Protocol 1: Synthesis of Peptide Substrates
Peptide fragments are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]
-
Peptide 1 (C-terminal recognition motif): Synthesize the peptide sequence of interest followed by the Sortase A recognition motif, LPETG. A C-terminal His-tag can be included for purification purposes.
-
Peptide 2 (N-terminal nucleophile): Synthesize the peptide containing the this compound at the desired position. The N-terminus should start with one to three glycine residues to act as the nucleophile in the ligation reaction.
Protocol 2: Sortase A-Mediated Enzymatic Ligation
-
Reagent Preparation:
-
Dissolve the lyophilized peptide substrates in the reaction buffer to create stock solutions (e.g., 10 mM).
-
Prepare a stock solution of Sortase A enzyme in an appropriate storage buffer.
-
Prepare the 10x reaction buffer (500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl2, pH 7.5).
-
-
Ligation Reaction Setup:
-
In a microcentrifuge tube, combine the following components to the desired final volume (e.g., 100 µL):
-
10x Reaction Buffer
-
Peptide 1 (final concentration, e.g., 100 µM)
-
Peptide 2 (final concentration, e.g., 100 µM)
-
Sortase A (final concentration, e.g., 10 µM)
-
Nuclease-free water to the final volume.
-
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 1-6 hours.
-
The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by reverse-phase HPLC or mass spectrometry.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a chelating agent like EDTA to sequester the Ca2+ ions, or by acidification with trifluoroacetic acid (TFA).
-
-
Purification of the Ligated Product:
-
The desired ligated peptide can be purified from unreacted substrates and the enzyme using reverse-phase HPLC.
-
If a His-tagged substrate was used, Ni-NTA affinity chromatography can be employed to remove the unreacted C-terminal peptide.
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the final ligated product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical reverse-phase HPLC.
-
Mandatory Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of peptides.
Caption: Inhibition of a kinase cascade by a modified peptide.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Sortase-Mediated Ligation of Purely Artificial Building Blocks | MDPI [mdpi.com]
- 4. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bachem.com [bachem.com]
- 7. ISISBio:Protocols/Sortase mediated ligation - OpenWetWare [openwetware.org]
- 8. roboklon.com [roboklon.com]
Application Notes and Protocols: Site-Specific Protein Modification Using 4-Amino-D-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific modification of proteins is a powerful tool in chemical biology, drug development, and materials science. By introducing non-canonical amino acids (ncAAs) with unique chemical handles into the genetic code, researchers can dictate the precise location of subsequent modifications, such as the attachment of fluorophores, therapeutic agents, or other probes.[1][2] This document provides detailed application notes and protocols for the incorporation of 4-Amino-D-phenylalanine (after in-synthesis deprotection from its Boc-protected form, Boc-4-Amino-D-phenylalanine) into a target protein and its subsequent site-specific modification.
4-Amino-D-phenylalanine offers two key advantages:
-
A Bioorthogonal Handle: Its aniline side chain is chemically unique within proteins and can be selectively modified through reactions like oxidative coupling, without reacting with native amino acid residues.[3]
-
Enhanced Stability: The D-configuration of the amino acid can impart resistance to proteolytic degradation, potentially increasing the in vivo half-life of the modified protein.
The core technology relies on the "tag-and-modify" strategy, which involves two main stages: the genetic incorporation of the ncAA into the protein's sequence (tagging) and the subsequent chemical derivatization of its unique side chain (modification).[4]
Principle of the Method: Amber Codon Suppression
The site-specific incorporation of 4-Amino-D-phenylalanine is achieved by expanding the genetic code of an expression host, typically Escherichia coli.[5] This process utilizes an orthogonal translation system composed of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be specific for the desired ncAA and does not cross-react with the host's native translational machinery.[6][7]
The workflow is as follows:
-
Mutagenesis: The codon at the desired modification site in the gene of interest is mutated to the amber stop codon (TAG) using site-directed mutagenesis.[5]
-
Transformation: The expression host (E. coli) is transformed with two plasmids: one containing the TAG-mutated target gene and another containing the engineered orthogonal aaRS/tRNA pair specific for 4-aminophenylalanine.[5][8]
-
Expression & Incorporation: The cells are cultured in media supplemented with 4-Amino-D-phenylalanine. Upon induction of protein expression, the orthogonal aaRS charges its cognate tRNA with 4-Amino-D-phenylalanine. This charged tRNA recognizes the amber (TAG) codon on the mRNA and inserts the ncAA into the growing polypeptide chain, allowing translation to continue instead of terminating.[9]
-
Modification: After expression and purification, the protein now contains 4-Amino-D-phenylalanine at a single, defined site. The aniline side chain is then available for selective chemical modification.[3]
Caption: Overall workflow for site-specific protein modification.
Quantitative Data Summary
Achieving high yields of both ncAA incorporation and subsequent labeling is critical. Efficiency can vary based on the specific ncAA, the orthogonal pair, the expression host, and the location of the TAG codon within the gene.[10][11] While extensive data specifically for 4-Amino-D-phenylalanine is limited, data from similar systems using phenylalanine analogs provide a strong benchmark.
| Parameter | Non-Canonical Amino Acid | System | Reported Efficiency/Yield | Citation |
| Incorporation | p-acetyl-phenylalanine | Wheat Germ Extract | Up to 220 µg/mL | [12] |
| Incorporation | O-methyl-tyrosine | E. coli | Quantitative incorporation | [13] |
| Labeling Reaction | m-acetyl-phenylalanine | E. coli | >75% yield | [1] |
| Incorporation | Various ncAAs | Mammalian Cells | Highly variable by site | [10][11] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol creates the amber (TAG) codon at the desired position in your target gene. It is based on standard PCR-based mutagenesis methods.[5]
Materials:
-
Plasmid DNA containing the gene of interest.
-
Custom-designed mutagenic primers (forward and reverse) containing the TAG codon.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for cloning (e.g., DH5α).
Procedure:
-
Primer Design: Design primers (~25-45 bases) that are complementary to opposite strands of the plasmid. The TAG codon should be in the center of each primer, flanked by ~10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction with ~50 ng of plasmid DNA, 125 ng of each primer, 1 µL of dNTP mix, and 2.5 U of high-fidelity polymerase.
-
Run the PCR for 16-18 cycles. Use an annealing temperature of ~55-60°C and an extension time of ~1 minute per kb of plasmid length.
-
-
Template Digestion: Add 1 µL of DpnI enzyme directly to the amplified product. Incubate at 37°C for 1-2 hours to digest the parental (methylated) plasmid DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on appropriate antibiotic selection plates.
-
Verification: Isolate plasmid DNA from the resulting colonies and confirm the presence of the TAG mutation via DNA sequencing.
Caption: Workflow for site-directed mutagenesis.
Protocol 2: Protein Expression and Incorporation of 4-Amino-D-phenylalanine
This protocol describes the expression of the target protein containing the ncAA in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmid with TAG-mutated gene of interest (e.g., on a pET vector with ampicillin resistance).
-
Plasmid encoding the orthogonal aaRS/tRNA pair for 4-aminophenylalanine (e.g., on a pEVOL vector with chloramphenicol resistance).[5]
-
4-Amino-D-phenylalanine (the version without the Boc protecting group).
-
LB media and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
Procedure:
-
Co-transformation: Co-transform the expression strain with both the target gene plasmid and the pEVOL-pAF plasmid. Plate on LB-agar plates containing both ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).
-
Starter Culture: Inoculate a single colony into 5 mL of LB media with both antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of LB media (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Add 4-Amino-D-phenylalanine to a final concentration of 1 mM.
-
Add L-arabinose to a final concentration of 0.2% (w/v) to induce expression of the orthogonal aaRS/tRNA pair.
-
Incubate for 15 minutes at 37°C.
-
Add IPTG to a final concentration of 1 mM to induce expression of the target protein.
-
-
Harvest: Reduce the temperature to 20-25°C and continue to shake for 12-16 hours. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Verification: To confirm incorporation, run a small aliquot of the expressed protein on an SDS-PAGE gel. Compare expression in the presence and absence of 4-Amino-D-phenylalanine. Successful amber suppression will result in a full-length protein band only when the ncAA is present.
Protocol 3: Site-Specific Labeling via Oxidative Coupling
This protocol details the modification of the incorporated 4-aminophenylalanine residue.[3]
Materials:
-
Purified protein containing 4-aminophenylalanine in a suitable buffer (e.g., PBS, pH 7.4).
-
Labeling molecule with a compatible functional group (e.g., an aniline-containing dye or drug).
-
Sodium periodate (NaIO₄) solution (freshly prepared).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (e.g., to a final concentration of 20 µM) with the labeling molecule.
-
Initiation: Add freshly prepared NaIO₄ to the reaction mixture to a final concentration of 1-2 mM. This acts as the oxidant to initiate the coupling reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding a reducing agent like β-mercaptoethanol or by buffer exchange into a fresh buffer to remove excess oxidant and unreacted label.
-
Analysis: Analyze the labeling efficiency using SDS-PAGE (for fluorescent labels) or mass spectrometry to confirm the covalent modification.
Caption: Workflow for site-specific protein labeling.
References
- 1. A new strategy for the site-specific modification of proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Antibody Modification of p-Aminophenylalanine-Containing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A "tag-and-modify" approach to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 10. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of Boc-4-Amino-D-phenylalanine in SPPS
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-4-Amino-D-phenylalanine.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to the coupling of this compound.
Q1: My Kaiser test is positive (blue beads) after coupling this compound. What does this mean and what should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction is incomplete. This compound is a sterically hindered amino acid, which can lead to slower and less efficient coupling.[1]
Recommended Actions:
-
Double Coupling: This is the most common and often effective first step.[2] After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of activated this compound.[2]
-
Extend Reaction Time: Slower reaction kinetics may require longer coupling times.[3] Extend the agitation time to 4 hours, or in difficult cases, overnight. Monitor the reaction progress periodically with the Kaiser test.[3]
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.[3]
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC/HOBt, it may not be sufficiently reactive.[1] Switching to a more powerful uronium/aminium or phosphonium salt reagent is highly recommended.[1][4]
Q2: I'm observing a lower than expected yield of my final peptide containing 4-Amino-D-phenylalanine. Could this be related to the coupling step?
Yes, low coupling efficiency directly results in deletion sequences (peptides lacking the intended amino acid), which lowers the overall yield of the desired full-length peptide and complicates purification.[5]
Troubleshooting Steps:
-
Review Your Coupling Protocol: For sterically hindered residues like this compound, standard protocols may be insufficient.[2] Ensure you are using optimized conditions.
-
Confirm Reagent Quality: Ensure all reagents, especially the coupling agents and the this compound, are fresh and have been stored correctly to prevent degradation.
-
Evaluate for Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, limiting reagent access.[3] Consider using solvents known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1), or employing microwave-assisted synthesis to enhance reaction kinetics.[3]
-
Implement Capping: After the coupling step, any unreacted amines can be permanently blocked by acetylation (capping). This prevents the formation of deletion sequences and can simplify the purification of the final product.
Q3: I am concerned about racemization of the D-phenylalanine derivative during coupling. How can I minimize this?
Racemization is the loss of stereochemical purity at the alpha-carbon.[1] While D-amino acids are used to confer specific properties, it is crucial to maintain their stereochemical integrity. The risk of racemization increases with longer activation times and the use of strong bases.[1][3]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent: Uronium/aminium reagents based on HOAt, such as HATU, are known for their high reactivity and low racemization rates.[4][6] Phosphonium salts like PyBOP are also excellent choices.[6]
-
Use of Additives: When using carbodiimides like DIC, the addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial to suppress racemization.[6]
-
Base Selection: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] Avoid stronger, less hindered bases that can more readily cause epimerization.[3]
-
Control Reaction Temperature: Perform the coupling at room temperature. Avoid unnecessarily high temperatures which can accelerate racemization.[3]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
Due to its steric hindrance, more potent coupling reagents are recommended.[3] Uronium/aminium salts like HATU , HBTU , and COMU are highly effective.[3][6] HATU is often considered superior for very difficult couplings due to its high reactivity.[7] COMU offers comparable efficiency to HATU with the added benefit of a better safety profile as its byproducts are not explosive.[4]
Q2: What is the difference between HBTU and HATU?
HATU is the aza-analogue of HBTU and is based on HOAt (1-hydroxy-7-azabenzotriazole), whereas HBTU is based on HOBt. The nitrogen atom in the pyridine ring of HOAt makes the active ester formed by HATU more reactive, leading to faster and more efficient couplings with a lower risk of racemization compared to HBTU.[7]
Q3: How many equivalents of this compound and coupling reagents should I use?
For sterically hindered amino acids, it is common to use an excess of reagents. A good starting point is 2-4 equivalents of the protected amino acid and a near-equivalent amount of the coupling reagent (e.g., 2-3.9 equivalents) relative to the functional capacity of the resin. The amount of base (e.g., DIPEA) is typically double that of the amino acid.
Q4: Should I perform a double coupling for every amino acid in my sequence?
No, this is generally unnecessary and increases cost. Double coupling should be used selectively for known difficult couplings, such as those involving sterically hindered amino acids like this compound, or when a monitoring test like the Kaiser test indicates an incomplete reaction.[8]
Q5: Can I use microwave-assisted SPPS for this amino acid?
Yes, microwave-assisted SPPS can be very effective for coupling sterically hindered amino acids. The application of microwave energy can significantly accelerate the coupling reaction and help to overcome issues related to peptide aggregation.
Data Presentation
The table below summarizes the typical coupling efficiencies of various reagents for sterically hindered amino acids, which can serve as a guide for selecting the optimal reagent for this compound.
| Coupling Reagent | Reagent Class | Typical Yield (%)* | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings; often the reagent of choice for difficult sequences.[4][6] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Performance comparable to HATU with a better safety profile and good solubility.[4][6] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective option for many challenging couplings.[6] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Effective for hindered residues; byproducts can be less problematic than some other reagents.[6] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | An economical choice, but may require longer reaction times or double coupling for hindered residues.[6] |
*Note: The yields are representative for sterically hindered amino acids and can vary based on the specific peptide sequence, resin, and reaction conditions.[4]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency for sterically hindered amino acids.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents).
-
Coupling Reaction: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring: Perform a Kaiser test (see Protocol 2) on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, consider extending the reaction time or performing a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to prepare for the next deprotection step.
Protocol 2: Qualitative Kaiser Test for Free Primary Amines
This colorimetric test is used to monitor the completion of the coupling reaction.
-
Sample Collection: Remove a small sample of resin beads (approx. 1-2 mg) from the reaction vessel after the coupling step and subsequent initial washes.
-
Washing: Place the resin beads in a small glass test tube and wash them thoroughly with DMF (2x) and then ethanol (2x) to remove any residual reagents. Decant the solvent completely after the final wash.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions to the test tube:
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 2% (v/v) of 0.001M aqueous KCN in pyridine.
-
-
Incubation: Heat the test tube in a heating block at 100-120°C for 3-5 minutes.
-
Observation: Remove the tube and observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and in the solution.
-
Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
Preventing side reactions during Boc-4-Amino-D-phenylalanine incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Boc-4-Amino-D-phenylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
The main challenges stem from the presence of the additional primary amino group on the phenyl ring. This nucleophilic para-amino group can lead to several undesired side reactions if not properly protected, including:
-
Side-chain acylation: The free amino group on the phenyl ring can be acylated during coupling steps, leading to branched peptide impurities.
-
Low coupling efficiency: The electron-donating nature of the amino group can sometimes reduce the reactivity of the carboxylic acid, making coupling reactions less efficient.
-
Oxidation: The side-chain amino group is susceptible to oxidation, which can result in colored byproducts and difficult-to-remove impurities.
Q2: What is the recommended side-chain protection strategy for the para-amino group of D-phenylalanine?
An orthogonal protection strategy is crucial.[1] The most common and effective approach is to use a protecting group for the side-chain amine that is stable to the conditions used for the removal of the Nα-Boc group. The standard, commercially available building block is Fmoc-D-Phe(4-NH-Boc)-OH, which is suitable for Fmoc-based SPPS. For Boc-based SPPS, a different orthogonal protecting group on the side chain is required.
Alternative orthogonal protecting groups for the side-chain amino group include:
-
Allyloxycarbonyl (Alloc): This group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It can be selectively removed using a palladium(0) catalyst.
-
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): This protecting group is labile to hydrazine and offers another layer of orthogonality.[1]
Q3: Which coupling reagents are most effective for incorporating this compound?
Due to the potential for lower reactivity, more potent coupling reagents are generally recommended to ensure high coupling efficiency and minimize racemization.[1] The choice of coupling reagent can significantly impact the success of the incorporation.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Key Advantages | Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High reactivity, suitable for sterically hindered couplings, low racemization.[1][2][3] | More expensive than other reagents. |
| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | Good balance of reactivity and stability, widely used for routine couplings.[1][2][3] | Can cause guanidinylation of the free N-terminus if used in excess.[2] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | High reactivity comparable to HATU, non-explosive byproducts, good solubility.[1][2] | Relatively newer reagent, may be less familiar to some users. |
Q4: How can I detect and quantify side reactions during the incorporation of this compound?
The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]
-
HPLC: Can separate the desired peptide from side products, allowing for quantification based on peak area.
-
Mass Spectrometry (MS): Can identify the mass of impurities, which helps in determining the nature of the side reaction (e.g., side-chain acylation, deletion sequences).[4]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
-
Possible Cause:
-
Steric hindrance of the amino acid.
-
Aggregation of the growing peptide chain on the resin.
-
Suboptimal activation of the carboxylic acid.
-
-
Troubleshooting Steps:
-
Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.
-
Increase reagent excess: Use a higher excess (e.g., 2-4 equivalents) of the this compound and coupling reagent.
-
Extend reaction time: Double the standard coupling time and monitor completion using a qualitative test like the Kaiser test.
-
Increase temperature: Gently raising the temperature to 30-40°C can improve the reaction rate.
-
Optimize solvents: Use high-purity, anhydrous DMF or NMP. In cases of aggregation, consider using a solvent mixture like DCM/DMF or adding chaotropic salts.
-
Pre-activation: Pre-activate the this compound with the coupling reagent and a base like DIPEA for a few minutes before adding it to the resin.[1]
-
Issue 2: Side-Chain Acylation
-
Possible Cause:
-
Incomplete or inadequate protection of the para-amino group on the D-phenylalanine side chain.
-
-
Troubleshooting Steps:
-
Verify the protecting group strategy: Ensure an appropriate and stable orthogonal protecting group is used for the side-chain amino group.
-
Confirm building block integrity: Check the purity of the this compound derivative to ensure it is properly protected.
-
Optimize reaction conditions: Avoid prolonged coupling times and high temperatures where possible, as these can sometimes lead to the slow removal of certain protecting groups.
-
Issue 3: Diketopiperazine (DKP) Formation
-
Possible Cause:
-
Intramolecular cyclization of the dipeptide, leading to its cleavage from the resin. This is more common if this compound is the second amino acid in the sequence.[1]
-
-
Troubleshooting Steps:
-
Use a sterically hindered resin: Resins like 2-chlorotrityl chloride (2-CTC) can suppress DKP formation.[4]
-
In situ neutralization: This method minimizes the time the N-terminal amine is free and prone to attack the ester linkage to the resin.[4]
-
Couple a dipeptide: Instead of single amino acids, consider coupling a pre-formed dipeptide (e.g., Boc-Xaa-4-Amino-D-phenylalanine-OH) at the critical position.[1]
-
Issue 4: Oxidation of the Side-Chain Amino Group
-
Possible Cause:
-
Exposure to air and oxidizing agents.
-
-
Troubleshooting Steps:
-
Use an inert atmosphere: Perform the synthesis under a nitrogen or argon atmosphere.
-
Degas solvents: Degas all solvents before use to remove dissolved oxygen.
-
Add scavengers: During the final cleavage step, use a scavenger cocktail to protect sensitive residues from oxidation and other side reactions.
-
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 5 minutes, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[5][6]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[5]
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (with appropriate side-chain protection) (3 equivalents) and a coupling agent (e.g., HATU, 3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor reaction completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: HPLC Analysis of Crude Peptide
This protocol provides a standard method for analyzing the purity of the crude peptide after cleavage.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.[7][8]
-
Flow Rate: 1.0 mL/min for an analytical column.[7]
-
Detection: UV absorbance at 214 nm or 220 nm.[7]
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A and filter before injection.[8]
Protocol 3: Mass Spectrometry Analysis for Impurity Identification
This protocol provides a general workflow for confirming the molecular weight and identifying impurities.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation: Dilute a small aliquot of the crude or purified peptide solution in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µM.[9]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 200-2000).[9]
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion ([M+H]+) of the target peptide.
-
Compare the observed monoisotopic mass with the calculated theoretical mass.
-
Analyze other peaks in the spectrum to identify potential impurities by their mass differences from the target peptide (e.g., +42 for acetylation, -18 for dehydration).
-
Visualizations
Caption: General workflow for Boc-SPPS incorporation of this compound.
Caption: Troubleshooting logic for side reactions during this compound incorporation.
References
Troubleshooting low yield in peptide synthesis with Boc-4-Amino-D-phenylalanine
Welcome to the technical support center for peptide synthesis utilizing Boc-4-Amino-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low peptide yield, and to provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield or impurities when using 4-Amino-D-phenylalanine in peptide synthesis?
A1: The most significant challenge arises from the para-amino group (p-amino) on the phenyl ring. If this primary amine is left unprotected during solid-phase peptide synthesis (SPPS), it can be acylated by the activated carboxyl group of the incoming amino acid. This leads to the formation of branched peptides, resulting in a complex mixture of products, significant impurities, and a low yield of the desired linear peptide.[1]
Q2: What is the recommended protection strategy for the side-chain amino group of 4-Amino-D-phenylalanine in Boc-based SPPS?
A2: For Boc-based solid-phase peptide synthesis, the para-amino group of 4-Amino-D-phenylalanine should also be protected with a Boc (tert-butyloxycarbonyl) group. This protecting group is stable during the coupling steps and is conveniently removed simultaneously with the N-terminal Boc group during the trifluoroacetic acid (TFA) deprotection steps, and/or during the final cleavage from the resin.[1] Using a fully protected Boc-4-Amino(Boc)-D-phenylalanine is crucial.
Q3: Can I use TFA for N-terminal Boc deprotection without cleaving the peptide from an acid-sensitive resin like Merrifield resin?
A3: Yes, selective deprotection is possible. The N-terminal Boc group can be removed using moderate concentrations of TFA in a solvent like dichloromethane (DCM) (e.g., 50% TFA/DCM).[2][3] The benzyl ester linkage of a Merrifield resin requires stronger acidic conditions, such as liquid hydrogen fluoride (HF), for cleavage.[2] However, repeated TFA treatments can lead to some premature cleavage from the resin, which can contribute to lower overall yield, especially in the synthesis of long peptides.[2]
Q4: What are the best analytical methods to determine the final peptide yield and purity?
A4: A combination of techniques is recommended for accurate assessment. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method to determine the purity of the final product.[4] Mass Spectrometry (MS) is used to confirm the identity and molecular weight of the desired peptide.[4][5] For a precise quantification of the net peptide content, Amino Acid Analysis (AAA) is considered the gold standard as it accounts for water and counter-ions that may be present in the lyophilized product.[4][6]
Troubleshooting Guide: Low Peptide Yield
Low peptide yield can stem from several stages of the synthesis process. This guide provides a systematic approach to identifying and resolving the issue.
Problem 1: Low or No Target Peptide Mass Detected After Cleavage
This indicates a potential failure during the synthesis cycles (deprotection or coupling).
Initial Diagnostic Workflow
Caption: Initial diagnostic workflow for low peptide yield.
Possible Causes & Solutions for Incomplete Coupling (Positive Kaiser Test):
-
Insufficient Reagent Activity: The electron-donating nature of the amino group on the phenyl ring of this compound can make its carboxylic acid less reactive.
-
Solution: Switch to a more potent coupling reagent. High-reactivity uronium salts like HATU or COMU are recommended for sterically hindered or less reactive amino acids.[7]
-
-
Steric Hindrance: The bulky Boc groups can sterically hinder the coupling reaction.
-
Solution: Increase the excess of the protected amino acid and coupling reagent to 3-5 equivalents. You can also perform a "double coupling" by repeating the coupling step with fresh reagents.
-
-
Inadequate Reaction Time: The coupling reaction may not have gone to completion.
-
Solution: Extend the coupling time to 2-4 hours, or even overnight for particularly difficult couplings.[7] Continue to monitor the reaction with the Kaiser test.
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.
-
Solution: Use solvents known to disrupt secondary structures, such as a mixture of DCM/DMF/NMP (1:1:1).[7]
-
Possible Causes & Solutions for Incomplete Deprotection (Negative Kaiser Test but still low yield):
-
Insufficient Deprotection Time/Concentration: The Boc group may not be fully removed before the next coupling step, leading to truncated sequences.
-
Reagent Degradation: Old or improperly stored TFA can be less effective.
-
Solution: Use fresh, high-quality TFA for your deprotection solutions.
-
Problem 2: Target Peptide Mass is Present, but Yield is Low and Purity is Poor
This suggests that while the synthesis was partially successful, side reactions or issues during cleavage and work-up occurred.
Troubleshooting Side Reactions and Cleavage
Caption: Troubleshooting workflow for low yield with impurities.
-
Side-Chain Acylation: As mentioned in the FAQs, this is a major issue if the p-amino group is not protected, leading to branched peptides.
-
Solution: Always verify that you are using Boc-4-Amino(Boc)-D-phenylalanine. If branching is still suspected, it may indicate that the side-chain Boc group was unintentionally removed during synthesis, though this is unlikely under standard conditions.
-
-
Oxidation: The free p-amino group, after deprotection during cleavage, is susceptible to oxidation, which can create colored impurities.[1]
-
Solution: Use an effective scavenger cocktail during the final TFA cleavage. A standard cocktail includes triisopropylsilane (TIS) to quench carbocations and water. For sensitive residues, adding a thiol scavenger like 1,2-ethanedithiol (EDT) can help minimize oxidation.[1] Also, minimize the cleavage time to the recommended 1-2 hours.[1]
-
-
Racemization: The chirality of the D-phenylalanine can be compromised, especially during the activation step.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered or less reactive amino acids. The following data, adapted from general peptide synthesis best practices, provides a guideline for selecting a reagent.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Key Considerations |
| HATU | 90-98 | 1-4 | High reactivity, ideal for sterically hindered couplings, low racemization.[7] |
| HBTU | 85-95 | 2-6 | Good balance of reactivity and stability, cost-effective.[7] |
| PyBOP | 80-90 | 2-8 | Phosphonium-based, avoids potential guanidinylation side products.[7] |
| COMU | >95 | 0.5-1 | High reactivity, safer byproducts, good solubility.[7][10] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Boc-4-Amino(Boc)-D-phenylalanine
This protocol outlines a high-efficiency coupling method suitable for incorporating Boc-4-Amino(Boc)-D-phenylalanine into a growing peptide chain on a solid support.
Reagents and Materials:
-
Resin with free N-terminal amine
-
Boc-4-Amino(Boc)-D-phenylalanine (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the resin is properly swelled in DMF and the previous amino acid's N-terminal Boc group has been removed (e.g., with 50% TFA in DCM for 20-30 min), followed by neutralization (e.g., with 10% DIPEA in DMF) and thorough washing with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-4-Amino(Boc)-D-phenylalanine and HATU in DMF. Add DIPEA to the solution and agitate for 2 minutes to pre-activate the amino acid.[7]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.[7]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling can be performed with fresh reagents.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from a Merrifield resin and removing the side-chain protecting groups.
Reagents and Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 90% HF, 10% Anisole (or a lower toxicity TFMSA/TFA-based cocktail with scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
Cleavage: In a specialized HF cleavage apparatus, add the dried resin. Cool the apparatus to -5 to 0 °C. Carefully distill anhydrous HF into the reaction vessel. Add anisole as a scavenger.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Purification: Purify the crude peptide using preparative RP-HPLC.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. pubs.acs.org [pubs.acs.org]
Racemization issues with Boc-4-Amino-D-phenylalanine during activation
Welcome to the Technical Support Center for Boc-4-Amino-D-phenylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to racemization during the activation and coupling of this valuable amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the process where a chiral molecule, in this case, the D-enantiomer of Boc-4-Amino-phenylalanine, converts into a mixture of both its D and L forms. In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of the final peptide is highly dependent on its specific three-dimensional structure. The presence of the undesired L-isomer can lead to a loss of potency, altered receptor binding, or complete inactivity of the synthesized peptide.[1][2]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids like this compound involves the formation of a 5(4H)-oxazolone intermediate after the activation of the carboxylic acid group.[3] The α-proton of this oxazolone is acidic and can be easily removed by a base present in the reaction mixture, leading to a loss of stereochemical integrity. Direct abstraction of the α-proton from the activated amino acid by a base is another, though often less prevalent, pathway.[3]
Q3: Are D-amino acids more prone to racemization?
A3: Yes, D-amino acids can be more susceptible to epimerization (conversion to the L-isomer) during peptide synthesis.[1] This is a significant consideration when incorporating this compound into a peptide sequence.
Q4: How does the amino group on the phenyl ring affect the reactivity and racemization of this compound?
A4: The electron-donating nature of the amino group on the phenyl ring can deactivate the carboxylic acid, making it less reactive towards coupling reagents.[1] This can necessitate the use of more potent coupling reagents and potentially longer reaction times, which in turn can increase the risk of racemization.[1] It is also crucial to protect this side-chain amino group to prevent side reactions.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the activation and coupling of this compound.
Problem: High levels of the L-diastereomer are detected in my final peptide.
-
Potential Cause 1: Inappropriate Coupling Reagent.
-
Recommended Solution: The choice of coupling reagent is critical in minimizing racemization.[1] Carbodiimide reagents like DCC or DIC, when used without racemization-suppressing additives, are known to cause significant racemization. It is highly recommended to use onium salt-based coupling reagents such as HATU, HBTU, or COMU, which are known for their high efficiency and low racemization potential.[1][4] Phosphonium-based reagents like PyBOP are also a good alternative and can help avoid side reactions like guanidinylation that can occur with uronium-based reagents.[1]
-
-
Potential Cause 2: Absence of Racemization-Suppressing Additives.
-
Recommended Solution: When using coupling reagents, especially carbodiimides, it is essential to include additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[4] These additives react with the activated amino acid to form a more stable active ester that is less prone to racemization.[4] HOAt is often considered more effective than HOBt in suppressing racemization.[5]
-
-
Potential Cause 3: Inappropriate Base.
-
Recommended Solution: The choice and amount of base can significantly impact racemization. Strong and sterically unhindered bases like triethylamine (TEA) can readily abstract the α-proton, leading to racemization. It is preferable to use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[1][3]
-
-
Potential Cause 4: High Reaction Temperature.
-
Potential Cause 5: Prolonged Pre-activation Time.
-
Potential Cause 6: Inappropriate Solvent.
-
Recommended Solution: The polarity of the solvent can influence the rate of racemization. Less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a concern.[4]
-
Impact of Reaction Conditions on Racemization (Comparative Data)
While specific quantitative data for this compound is limited in the literature, the following table summarizes the expected impact of different reaction conditions on racemization based on studies of other Boc-protected amino acids. This should be used as a comparative guide to inform your experimental design.
| Condition Category | Condition | Expected Racemization Level | Notes |
| Coupling Reagent | DIC/DCC alone | High | Not recommended without additives. |
| DIC/DCC + HOBt | Moderate to Low | HOBt significantly suppresses racemization.[2] | |
| DIC/DCC + HOAt | Low | HOAt is generally more effective than HOBt.[5] | |
| HBTU | Low | A good balance of reactivity and low racemization.[1] | |
| HATU | Very Low | Highly reactive, suitable for hindered couplings with minimal racemization.[1][4] | |
| COMU | Very Low | A third-generation uronium salt with high reactivity and a favorable safety profile.[6] | |
| PyBOP | Low | Phosphonium-based, avoids guanidinylation side products.[1] | |
| Base | Triethylamine (TEA) | High | Strong, non-hindered base. |
| DIPEA | Moderate | Commonly used, but a more hindered or weaker base is preferred. | |
| N-Methylmorpholine (NMM) | Low | A weaker base that helps minimize racemization.[1] | |
| sym-Collidine | Very Low | Sterically hindered and a weak base, excellent for suppressing racemization.[1] | |
| Solvent | DMF | Moderate | Polar aprotic, can promote racemization.[4] |
| DCM | Low | Less polar, generally a better choice to minimize racemization.[4] | |
| THF | Low | Another suitable less polar aprotic solvent.[4] | |
| Temperature | Room Temperature | Moderate to High | Standard condition but can increase racemization. |
| 0 °C to Room Temp | Low | Starting at a lower temperature is recommended.[1][4] |
Mandatory Visualizations
Caption: Mechanism of racemization of Boc-protected amino acids during activation.
Caption: A logical workflow for troubleshooting racemization issues.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of Boc-4-Amino(Side-Chain-P)-D-phenylalanine
This protocol utilizes HATU as the coupling reagent and NMM as the base to minimize racemization. The side-chain amino group of this compound should be protected with a suitable group (e.g., Fmoc or Cbz) that is stable to the Boc-deprotection conditions.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-4-Amino(Side-Chain-P)-D-phenylalanine (3 equivalents)
-
HATU (2.9 equivalents)
-
N-Methylmorpholine (NMM) (6 equivalents)
-
Anhydrous DMF
-
Anhydrous DCM
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminal protecting group is Fmoc, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Amino Acid Activation: In a separate reaction vessel, dissolve Boc-4-Amino(Side-Chain-P)-D-phenylalanine and HATU in anhydrous DMF.
-
Coupling Reaction: Add NMM to the amino acid solution and agitate for 1-2 minutes for pre-activation. Immediately add the activated amino acid solution to the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Next Cycle: The peptide-resin is now ready for the deprotection of the Boc group for the subsequent coupling cycle.
Protocol 2: General Procedure for Analysis of Enantiomeric Purity by Chiral HPLC
This protocol outlines a general method for determining the level of racemization after cleaving the peptide from the resin and hydrolyzing it into its constituent amino acids.
Materials:
-
Synthesized peptide
-
6N HCl
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)[7]
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Appropriate buffers (e.g., ammonium acetate)
-
Standards of L- and D-4-Amino-phenylalanine
Procedure:
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Peptide Hydrolysis: Lyophilize the crude peptide and hydrolyze it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: After hydrolysis, remove the HCl under vacuum. Re-dissolve the amino acid mixture in the mobile phase for HPLC analysis.
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the chosen mobile phase. The mobile phase composition will depend on the specific column and may require optimization. A common mobile phase system for underivatized amino acids on a CHIROBIOTIC T column is a mixture of methanol, acetonitrile, and an aqueous buffer.[7][8]
-
Inject the hydrolyzed sample and the D- and L-4-Amino-phenylalanine standards.
-
The D- and L-enantiomers will have different retention times, allowing for their separation and quantification.[9]
-
-
Quantification: Integrate the peak areas for the D- and L-enantiomers. The percentage of racemization can be calculated as follows: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Solubility of Peptides Containing Boc-4-Amino-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with synthetic peptides incorporating Boc-4-Amino-D-phenylalanine. The inherent hydrophobicity of the Boc protecting group and the phenylalanine side chain can often lead to difficulties in solubilization, impacting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound insoluble in aqueous buffers?
A1: The insolubility of your peptide is likely due to a combination of factors. The primary contributors are the hydrophobicity of both the tert-butyloxycarbonyl (Boc) protecting group and the phenylalanine side chain.[1][2] Peptides with a high proportion of non-polar amino acids tend to have limited solubility in aqueous solutions.[1] This hydrophobicity can promote intermolecular aggregation and the formation of secondary structures like β-sheets, further reducing solubility.[1][3] Additionally, if the peptide is at or near its isoelectric point (pI) in the chosen buffer, its net charge will be minimal, leading to the lowest solubility.[1][4]
Q2: What is the recommended first step for dissolving my peptide?
A2: Always begin by attempting to dissolve a small test amount of the peptide to avoid wasting your entire sample.[3][4] The initial solvent of choice should be sterile, distilled, or deionized water.[3][4] If the peptide does not dissolve in water, more systematic strategies involving pH adjustment or the use of organic co-solvents will be necessary.[4]
Q3: How does the Boc protecting group specifically influence the solubility of the peptide?
A3: The Boc group is a bulky, nonpolar protecting group that significantly increases the overall hydrophobicity of the N-terminus or a side chain.[2] While it is crucial for the stepwise synthesis of the peptide, it can be a primary driver of poor solubility in the final, protected peptide, especially in aqueous media.[5][6] In some cases, the presence of the Boc group can disrupt aggregation-promoting secondary structures, but its hydrophobic nature is often the dominant factor affecting solubility.[4]
Q4: Can I remove the Boc group to improve solubility?
A4: Yes, removing the Boc group via acidolysis (e.g., with trifluoroacetic acid, TFA) will expose the free amine, increasing the peptide's polarity and likely its aqueous solubility, particularly at acidic pH.[6][][8] However, this deprotection step is typically performed as the final step in solid-phase peptide synthesis (SPPS) or for specific downstream applications where the unprotected amine is required. If your experiment requires the Boc-protected peptide, this is not a viable option.
Troubleshooting Guide
Problem: My this compound-containing peptide will not dissolve in water or my desired aqueous buffer.
This troubleshooting workflow provides a step-by-step approach to systematically address solubility issues.
Caption: Troubleshooting workflow for solubilizing peptides.
Detailed Experimental Protocols
Protocol 1: Solubility Testing and pH Adjustment
This protocol outlines the initial steps for determining the optimal pH for peptide dissolution.
Materials:
-
Lyophilized peptide containing this compound
-
Sterile deionized water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate (NH₄HCO₃)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Calculate Net Charge: Before starting, calculate the theoretical net charge of your peptide at neutral pH (pH 7).[9]
-
Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus).
-
Assign a value of -1 to each acidic residue (Asp, Glu, and the C-terminus).
-
The Boc-protected amine on the 4-Amino-D-phenylalanine is neutral.
-
-
Initial Test in Water: Weigh a small amount of peptide (e.g., 1 mg) into a microcentrifuge tube. Add a small volume of sterile water (e.g., 100 µL) and vortex thoroughly.[4]
-
Sonication: If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[10] Avoid overheating, which could degrade the peptide.[4][10]
-
pH Adjustment (if necessary):
-
For Basic Peptides (Net Charge > 0): If the peptide is insoluble in water, take a new aliquot. Add 10% acetic acid dropwise while vortexing until the peptide dissolves.[4][10]
-
For Acidic Peptides (Net Charge < 0): If the peptide is insoluble in water, take a new aliquot. Add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.[10]
-
-
Observation: A successfully dissolved peptide will result in a clear solution with no visible particulates.[9]
Protocol 2: Solubilization Using an Organic Co-solvent
This protocol is for hydrophobic peptides that fail to dissolve with pH adjustment alone.
Materials:
-
Lyophilized peptide
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Desired aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to come to room temperature.
-
Initial Dissolution: Add a minimal volume of 100% DMSO or DMF directly to the peptide (e.g., 20-50 µL).[4][10] Vortex vigorously until the peptide is completely dissolved. The solution should be clear.[4]
-
Stepwise Dilution: Slowly add your desired aqueous buffer to the concentrated peptide-organic solvent stock in a dropwise manner.[3][4] It is crucial to vortex continuously during this process to prevent the peptide from precipitating out of solution.[3][10]
-
Final Concentration: Continue the slow dilution until the final desired peptide concentration is reached. If the solution becomes cloudy, the solubility limit in that final buffer composition has likely been exceeded.[3]
Note: For cellular assays, the final concentration of DMSO should generally be kept below 1% (v/v) to avoid cytotoxicity.[10]
Quantitative Data Summary
The following tables summarize common solvents and additives used to improve peptide solubility. The effectiveness is peptide-sequence dependent, but these provide a general guideline.
Table 1: Common Solvents for Peptide Dissolution
| Solvent/Additive | Type | Mechanism of Action | Best For | Considerations |
| Water / Aqueous Buffers | Aqueous | Solvation of polar and charged groups. | Peptides rich in hydrophilic/charged amino acids. | Often ineffective for hydrophobic peptides like those containing this compound.[3] |
| Acetic Acid (10%) | pH Modifier | Protonates basic residues, increasing the net positive charge. | Basic peptides (pI > 7).[3] | Can be used to bring a peptide solution to a lower pH. |
| Ammonium Bicarbonate (0.1 M) | pH Modifier | Deprotonates acidic residues, increasing the net negative charge. | Acidic peptides (pI < 7). | A volatile buffer that can be removed by lyophilization. |
| DMSO / DMF | Organic Co-solvent | Disrupts hydrophobic interactions and intramolecular hydrogen bonds. | Neutral or hydrophobic peptides.[4][10][11] | DMSO can oxidize Met or Cys residues. Ensure compatibility with downstream assays.[3][4] |
| Acetonitrile (ACN) / Isopropanol | Organic Co-solvent | Disrupts hydrophobic interactions. | Hydrophobic peptides.[3][10] | Generally less powerful solubilizing agents than DMSO or DMF. |
| Guanidine HCl (6 M) / Urea (8 M) | Chaotropic Agent | Denaturant that disrupts secondary structures and hydrogen bonding networks. | Highly aggregated or "gelling" peptides.[3] | Will denature the peptide; not suitable for most biological assays. Use as a last resort.[3] |
Visualization of Solubility Strategy
The decision-making process for choosing a solubilization strategy can be visualized as a logical flow.
Caption: Logic for selecting a peptide solubilization strategy.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Boc-4-Amino-D-phenylalanine Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of Boc-4-Amino-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection using Trifluoroacetic Acid (TFA)?
A1: The deprotection of the tert-butyloxycarbonyl (Boc) group with TFA is an acid-catalyzed process. The mechanism involves three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then protonated by the excess TFA to form the trifluoroacetate salt.[1][2]
It is crucial to perform this reaction in a well-ventilated area and not in a closed system, as it generates carbon dioxide gas.[1]
Q2: What are the most common side products observed during the deprotection of this compound?
A2: The most significant side product arises from the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[3] This cation can lead to:
-
t-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic sites on the molecule. For this compound, the primary sites for this side reaction are the electron-rich aromatic phenyl ring and potentially the 4-amino group.[3] This results in the formation of tert-butyl-4-Amino-D-phenylalanine isomers, which will show a mass increase of 56 Da in mass spectrometry analysis.[3]
Q3: How can the formation of t-butylation side products be minimized?
A3: The most effective method to minimize t-butylation is to use "scavengers" in the deprotection reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the substrate. They trap the reactive tert-butyl cations before they can react with your product.[3][4] For aromatic amino acids like phenylalanine, common scavengers include triisopropylsilane (TIS) or triethylsilane (TES) and water.[3] A widely used cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[3]
Q4: Can other deprotection methods be used to avoid acid-labile side reactions?
A4: Yes, if your molecule contains other acid-sensitive functional groups, milder deprotection methods can be employed. Some alternatives to strong acids like TFA include:
-
Aqueous phosphoric acid
-
Lewis acids such as ZnBr₂
-
Oxalyl chloride in methanol
-
Thermal deprotection
These methods can offer greater selectivity and reduce the degradation of sensitive substrates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid concentration or reaction time. 2. Low reaction temperature. 3. Poor solubility of the starting material. | 1. Increase the TFA concentration (e.g., from 25% to 50% in DCM) or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Ensure the reaction is running at room temperature. Gentle warming (e.g., to 40°C) can be considered, but with caution to avoid other side reactions. 3. If solubility is an issue in DCM, a co-solvent like methanol can be added in a small amount. |
| Observation of unexpected peaks in HPLC or LC-MS with a mass increase of +56 Da | Formation of t-butylated side products on the aromatic ring or the 4-amino group. | 1. Optimize Scavenger Cocktail: Incorporate or increase the concentration of scavengers in your TFA cleavage cocktail. A common starting point is a TFA/TIS/H₂O (95:2.5:2.5, v/v/v) mixture.[3] 2. Purification: The side products can often be separated from the desired product by reverse-phase HPLC. |
| Degradation of other acid-sensitive groups in the molecule | The acidic conditions (e.g., concentrated TFA) are too harsh for other protecting groups or functionalities on your molecule. | 1. Use Milder Acid Conditions: Decrease the concentration of TFA or consider using a milder acid like 4M HCl in dioxane. 2. Switch to a Non-Acidic Deprotection Method: Explore alternative deprotection strategies such as thermal deprotection or methods using Lewis acids. |
| Low yield of the desired product | This can be a combination of incomplete deprotection, formation of side products, or mechanical losses during workup. | 1. First, ensure the deprotection reaction has gone to completion using TLC or LC-MS. 2. If side products are significant, optimize the reaction conditions with scavengers. 3. For the workup, after removing the TFA in vacuo, precipitating the product with cold diethyl ether can help improve recovery.[1] |
Quantitative Data Summary
The following table provides illustrative data on the efficiency of Boc deprotection under different conditions and the effectiveness of scavengers in reducing side product formation. The data is representative and may vary based on specific experimental parameters.
| Deprotection Cocktail | Reaction Time (hours) | Temperature (°C) | Desired Product Yield (%) | t-Butylated Side Product (%) |
| 25% TFA in DCM | 2 | 25 | 85-90 | 10-15 |
| 50% TFA in DCM | 0.5 | 25 | 90-95 | 5-10 |
| 50% TFA in DCM with 5% TIS | 0.5 | 25 | >98 | <2 |
| 4M HCl in Dioxane | 4 | 25 | 90-95 | 5-10 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound using TFA in DCM
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Deprotection: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-120 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[1]
-
Isolation: The crude product, the TFA salt of 4-Amino-D-phenylalanine, can be precipitated by adding cold diethyl ether and collected by filtration.[1]
Protocol 2: Boc Deprotection with Scavengers to Minimize t-Butylation
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) and water to 2.5% (v/v).
-
Deprotection: Add TFA to the reaction mixture to a final concentration of approximately 90-95%.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Analytical HPLC-MS Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm and 280 nm, and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Expected Masses:
-
This compound: [M+H]⁺ = 281.15
-
4-Amino-D-phenylalanine: [M+H]⁺ = 181.09
-
t-butylated-4-Amino-D-phenylalanine: [M+H]⁺ = 237.15
-
Visualizations
Caption: Boc deprotection mechanism and side reaction pathway.
Caption: Workflow for monitoring the deprotection reaction.
References
Technical Support Center: HPLC Purification of Peptides with Boc-4-Amino-D-phenylalanine
Welcome to the technical support center for the HPLC purification of peptides incorporating Boc-4-Amino-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of these unique peptides.
I. Troubleshooting Guide
Peptides containing the bulky and hydrophobic this compound residue can present specific challenges during RP-HPLC purification. This guide addresses common issues and provides systematic solutions.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the this compound residue can promote intermolecular aggregation. 2. Secondary Interactions: Strong hydrophobic interactions with the stationary phase or ionic interactions with residual silanols on the column. 3. Column Overload: Injecting too much peptide for the column's capacity. | 1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or isopropanol before diluting with the initial mobile phase. 2. Adjust Mobile Phase: Ensure a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is present in both mobile phases to minimize silanol interactions.[1] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 40-60°C) can help disrupt aggregates and improve peak shape.[2] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume. |
| High Backpressure | 1. Peptide Precipitation: The peptide may precipitate on the column, especially at the beginning of the gradient where the aqueous content is high. 2. Column Frit Blockage: Particulate matter in the sample or mobile phase. | 1. Adjust Initial Mobile Phase Conditions: Start with a higher percentage of organic solvent in the initial mobile phase to ensure the peptide remains soluble. 2. Filter Sample and Mobile Phases: Filter all samples and mobile phases through a 0.22 µm filter before use. |
| Low Recovery of Peptide | 1. Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the stationary phase. 2. Poor Solubility During Elution: The peptide may precipitate in the collection tubes upon dilution with the mobile phase. | 1. Use a Less Retentive Column: Consider a C8, C4, or phenyl-based column instead of a C18 column to reduce strong hydrophobic interactions. 2. Add Organic Solvent to Collection Tubes: Pre-add a small amount of acetonitrile or isopropanol to the collection tubes to aid in keeping the eluted peptide in solution. |
| Co-elution of Impurities | 1. Similar Hydrophobicity of Impurities: Deletion sequences or other synthesis-related impurities may have very similar retention times to the target peptide. 2. Suboptimal Gradient: The gradient may be too steep, not allowing for sufficient separation. | 1. Optimize the Gradient: Employ a shallower gradient around the elution point of the target peptide to improve resolution.[3] 2. Change Mobile Phase Selectivity: Try a different organic modifier (e.g., isopropanol instead of acetonitrile) or a different ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to alter the selectivity of the separation. |
| Unexpected Peaks in Chromatogram | 1. Incomplete Deprotection: Residual protecting groups from synthesis. 2. Boc Group Instability: Partial cleavage of the Boc group by the acidic mobile phase (TFA). | 1. Verify Synthesis and Cleavage: Confirm the successful completion of all synthesis and cleavage steps. 2. Use a Weaker Acid: If Boc group instability is suspected, consider using a weaker acid like formic acid (FA) as the mobile phase modifier, though this may impact peak shape.[2] |
II. Frequently Asked Questions (FAQs)
Q1: How does the this compound residue affect my peptide's behavior in reverse-phase HPLC?
The this compound residue significantly increases the hydrophobicity and steric bulk of a peptide. This leads to stronger retention on reversed-phase columns, requiring higher concentrations of organic solvent for elution.[2] The bulky nature of the residue can also influence the peptide's secondary structure and potentially lead to aggregation.
Q2: What is the recommended starting point for HPLC method development for a peptide containing this compound?
A good starting point is a C18 column with a shallow gradient of acetonitrile in water, both containing 0.1% TFA.[1] Given the hydrophobicity, you may need to start the gradient at a higher initial percentage of organic solvent (e.g., 20-30% acetonitrile) to ensure the peptide binds to the column without precipitating.
Q3: At what wavelength should I monitor the purification of my peptide?
For peptides containing this compound, it is recommended to monitor at two wavelengths:
-
215-220 nm: To detect the peptide bonds, which is a general wavelength for all peptides.[1][4]
-
Around 255-260 nm: To specifically detect the phenylalanine aromatic ring.[4] Monitoring at this wavelength can help distinguish the target peptide from impurities that lack this residue.
Q4: Can I use a different ion-pairing agent besides TFA?
Yes, other ion-pairing agents can be used and may offer different selectivity. Heptafluorobutyric acid (HFBA) is a stronger ion-pairing agent that can increase the retention of peptides and may improve the resolution of closely eluting impurities. However, it is less volatile and can be more difficult to remove from the final product. Formic acid (FA) is a weaker ion-pairing agent that is more MS-friendly but may result in broader peaks for some peptides.[2]
Q5: What should I do if my peptide is still not soluble in the initial mobile phase conditions?
If solubility remains an issue, you can try dissolving the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before injecting it onto the column.[2] Be mindful of the injection volume to avoid solvent effects that can distort peak shape.
III. Experimental Protocols
General Protocol for RP-HPLC Purification of a Peptide Containing this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is low, a small amount of DMSO can be added.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: 220 nm and 255 nm.
-
Gradient: A shallow gradient is recommended. For example:
-
0-5 min: 20% B
-
5-35 min: 20% to 70% B
-
35-40 min: 70% to 90% B
-
40-45 min: 90% B
-
45-50 min: 90% to 20% B
-
50-60 min: 20% B (re-equilibration)
-
-
Injection Volume: 20-100 µL, depending on the concentration and column size.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
IV. Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: A systematic approach to HPLC method development.
References
Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-4-Amino-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating Boc-4-Amino-D-phenylalanine.
Troubleshooting Guides
Mass spectrometry (MS) analysis of peptides containing the unnatural amino acid this compound can present unique challenges. The labile nature of the tert-butyloxycarbonyl (Boc) protecting group, combined with the specific properties of the 4-Amino-D-phenylalanine residue, requires careful optimization of experimental parameters. This guide addresses common issues encountered during LC-MS/MS analysis.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Prominent peak corresponding to the loss of the Boc group (M-100) in the MS1 spectrum (In-source fragmentation). | High source temperature or aggressive ionization conditions.[1][2] | Use softer ionization conditions.[1][2] Reduce the capillary voltage and source temperature.[1] Consider using a different ionization technique like MALDI if ESI is consistently causing fragmentation.[2] |
| Presence of a peak corresponding to the deprotected peptide (loss of Boc group) in the crude sample. | Incomplete protection during synthesis or premature deprotection during sample handling/storage. The Boc group is sensitive to acidic conditions.[2] | Review the synthesis protocol to ensure complete Boc protection. Avoid acidic conditions during sample preparation and storage. Use formic acid instead of trifluoroacetic acid (TFA) in mobile phases for LC-MS, as TFA can cause deprotection.[2] |
| Poor fragmentation efficiency or unexpected fragment ions in the MS/MS spectrum. | Suboptimal collision energy. The presence of the bulky this compound may alter fragmentation dynamics. | Optimize collision energy (CE) or normalized collision energy (NCE) in a stepwise manner (e.g., in increments of 5-10%). Acquire MS/MS spectra at a range of collision energies to identify the optimal conditions for generating sequence-informative b- and y-ions. |
| Low signal intensity or poor peak shape during LC-MS analysis. | Suboptimal chromatographic conditions. Peptides with unnatural amino acids may exhibit different retention behaviors. | Optimize the LC gradient and mobile phase composition. Consider using a different reversed-phase column (e.g., C18 with a different pore size).[3] For basic peptides, ion-pairing agents like formic acid can improve peak shape.[4] |
| Ambiguous identification of the peptide sequence. | Insufficient fragmentation to generate a complete series of b- and y-ions. Interference from co-eluting impurities. | Employ different fragmentation techniques if available (e.g., HCD, ETD) to generate complementary fragment ions.[1] Improve chromatographic separation to isolate the peptide of interest from contaminants. |
| Presence of unexpected adducts in the mass spectrum. | Contaminants in the solvent or sample. | Use high-purity LC-MS grade solvents and reagents. Ensure thorough cleaning of the LC-MS system. |
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for a peptide containing this compound in positive ion ESI-MS/MS?
A1: In positive ion mode, you can expect to see fragmentation of both the peptide backbone and the Boc protecting group.
-
Peptide Backbone Fragmentation: This will generate the typical b- and y-ion series that are used for sequence determination.[1]
-
Boc Group Fragmentation: The Boc group is labile and will produce characteristic neutral losses:
-
Loss of isobutylene (56 Da), resulting in a fragment ion of [M+H-56]⁺.
-
Loss of the entire Boc group (100 Da), resulting in a fragment ion of [M+H-100]⁺.
-
Loss of tert-butanol (74 Da) can also be observed.[5]
-
-
Phenylalanine-Specific Fragmentation: Peptides containing phenylalanine or its analogs can produce an immonium ion at m/z 120.08.[1]
Q2: I am observing significant in-source fragmentation of the Boc group. How can I minimize this?
A2: In-source fragmentation of the Boc group is a common issue due to its thermal lability.[1] To minimize this:
-
Optimize Ion Source Parameters: Use "softer" ionization conditions by reducing the source temperature and capillary voltage.[1][2]
-
Mobile Phase Composition: Avoid using trifluoroacetic acid (TFA) in your mobile phase, as it is acidic and can promote deprotection of the Boc group. Formic acid (0.1%) is a suitable alternative that is more MS-friendly.[2]
-
Consider MALDI: If in-source fragmentation remains a significant problem with ESI, Matrix-Assisted Laser Desorption/Ionization (MALDI) is a softer ionization technique that may prevent the loss of the Boc group.[2]
Q3: How does the presence of this compound affect the chromatographic retention of my peptide?
A3: The Boc group increases the hydrophobicity of the amino acid, which will generally lead to a longer retention time on a reversed-phase HPLC column (like a C18 column) compared to a peptide with an unprotected 4-Amino-D-phenylalanine. The exact change in retention time will depend on the overall sequence of the peptide.
Q4: What should I consider when setting up the MS/MS parameters for a peptide with this unnatural amino acid?
A4: When setting up your MS/MS method:
-
Precursor Ion Selection: Ensure the correct precursor ion (the [M+H]⁺ or other charged states) is selected for fragmentation.
-
Collision Energy: The optimal collision energy may be different from that of a standard peptide due to the presence of the bulky Boc-protected unnatural amino acid. It is advisable to perform a collision energy ramp experiment to determine the value that provides the best fragmentation for sequence analysis.
-
Fragment Ion Scan Range: Set the scan range to include the expected m/z values of the b- and y-ions, as well as any characteristic fragment ions from the Boc group and the 4-Amino-D-phenylalanine side chain.
Q5: Are there any specific sample preparation steps I should take for peptides containing this compound?
A5: Standard peptide sample preparation protocols are generally applicable. However, it is crucial to avoid acidic conditions to prevent premature cleavage of the Boc group. Ensure that any buffers used are at or near neutral pH. When dissolving the peptide, use a mixture of organic solvent (like acetonitrile) and water.[1]
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of a Peptide with this compound
This protocol provides a general framework. Optimization of specific parameters may be required for your particular peptide and instrument.
1. Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of the lyophilized peptide and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.[1] Vortex briefly to ensure complete dissolution.
-
Working Solution: Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 10-100 µg/mL for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for most peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp to a higher percentage (e.g., 60-80%) over 15-30 minutes. The gradient should be optimized based on the hydrophobicity of your peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 (Full Scan) Parameters:
-
Scan Range: m/z 300-2000.
-
Capillary Voltage: 3.0-3.5 kV (optimize for minimal in-source fragmentation).
-
Source Temperature: 100-120 °C (optimize for minimal in-source fragmentation).
-
-
MS/MS (Tandem MS) Parameters:
-
Scan Type: Data-Dependent Acquisition (DDA) or Targeted MS/MS.
-
Precursor Ion Selection: Select the most abundant charge state of the peptide from the MS1 scan.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramp experiment (e.g., 15-45 eV) to determine the optimal energy for fragmentation.
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of peptides containing this compound.
Caption: A troubleshooting flowchart for common issues in the MS analysis of Boc-protected peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 4. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation in Peptides Containing Boc-4-Amino-D-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Boc-4-Amino-D-phenylalanine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues commonly encountered during the synthesis, purification, and handling of these peptides.
Troubleshooting Guide
This section offers a systematic, question-and-answer-based approach to diagnosing and resolving specific aggregation problems.
Issue 1: Resin Shrinking and Poor Swelling During Solid-Phase Peptide Synthesis (SPPS)
Question: My resin bed has shrunk significantly after incorporating this compound, and it's not swelling properly in the synthesis solvent. What's happening and how can I fix it?
Answer:
This is a classic sign of on-resin peptide aggregation.[1] The growing peptide chains, particularly those containing hydrophobic residues like phenylalanine derivatives, can fold into secondary structures and associate with each other through hydrogen bonds.[1] This self-association prevents proper solvent penetration, leading to poor swelling and hindering subsequent deprotection and coupling reactions.[1][2]
Potential Causes:
-
Interchain Hydrogen Bonding: The peptide backbones are forming strong intermolecular hydrogen bonds, leading to a collapsed resin matrix.[1]
-
Hydrophobic Collapse: The hydrophobic nature of the this compound and other nonpolar residues in your sequence is causing the peptide chains to associate to minimize contact with the polar synthesis solvent.[3]
-
Inadequate Solvation: The chosen synthesis solvent (e.g., DMF) may not be sufficient to solvate the growing, aggregation-prone peptide chain effectively.[4]
Troubleshooting Plan:
-
Improve Solvation:
-
Switch Solvents: Change the primary synthesis solvent from DMF to N-Methylpyrrolidone (NMP), which is known for its superior solvating properties for aggregating sequences.[4][5]
-
Solvent Additives: Add a co-solvent like dimethyl sulfoxide (DMSO) to the DMF (up to 25%) to disrupt secondary structures.[2]
-
-
Disrupt Intermolecular Interactions:
-
Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 50-75°C). This can be particularly effective when using microwave peptide synthesizers.[5] The increased kinetic energy helps to break up intermolecular hydrogen bonds.
-
Sonication: Apply sonication during the coupling and deprotection steps to mechanically disrupt the aggregated peptide chains on the resin.[1]
-
-
Modify the Synthetic Strategy (for future syntheses):
-
Incorporate Backbone Protection: Strategically introduce backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid every 6-7 residues.[1][5] These groups physically prevent the formation of interchain hydrogen bonds.
-
Use Pseudoproline Dipeptides: Insert a pseudoproline dipeptide before the aggregation-prone sequence.[2][5] These dipeptides introduce a "kink" into the peptide backbone, disrupting the formation of stable secondary structures like β-sheets.
-
Troubleshooting Workflow for On-Resin Aggregation
Caption: A decision-making workflow for addressing on-resin peptide aggregation.
Issue 2: Incomplete Deprotection or Coupling Reactions
Question: I'm seeing a significant amount of deletion sequences in my crude peptide analysis by mass spectrometry. My coupling and deprotection monitoring tests (e.g., Kaiser test) are also giving ambiguous results. Why is this happening?
Answer:
Incomplete reactions are a direct consequence of peptide aggregation.[2] When the peptide chains aggregate on the resin, the reactive sites (the N-terminal amine for coupling and the protecting group for deprotection) become sterically inaccessible to the reagents.[2] This leads to a lower yield of the desired full-length peptide and the accumulation of deletion sequences.
Potential Causes:
-
Steric Hindrance: Aggregated peptide chains physically block access to the N-terminus.
-
Poor Reagent Diffusion: The collapsed resin matrix prevents efficient diffusion of coupling reagents and deprotection solutions.[1]
Troubleshooting Plan:
-
Optimize Reaction Conditions:
-
Extend Reaction Times: Double the standard coupling and deprotection times to allow for slower diffusion of reagents.
-
Double Coupling: Perform a second coupling step for the amino acid immediately following the this compound or other hydrophobic residues.[6]
-
Change Coupling Reagents: Switch to a more potent coupling reagent like HATU or HCTU.[2]
-
-
Enhance Reagent Accessibility (as described in Issue 1):
Table 1: Comparison of Solvents for SPPS of Aggregation-Prone Peptides
| Solvent System | Advantages | Disadvantages | Recommended Use |
| DMF | Standard, well-characterized | Less effective at solvating aggregated peptides[4] | For non-aggregating sequences |
| NMP | Superior solvating properties, disrupts secondary structures[4][5] | Higher cost, higher boiling point | For sequences known or suspected to be difficult |
| DMF / DMSO | Improves solvation, disrupts H-bonds[2] | Can complicate solvent removal | When NMP is not available or as a first-line modification |
Issue 3: Poor Solubility of the Cleaved Peptide
Question: After cleaving my peptide from the resin and precipitating it, I'm struggling to dissolve the crude product for purification. It just forms a gel or remains as an insoluble solid. What can I do?
Answer:
This is a very common issue for peptides rich in hydrophobic residues. The aggregation that may have started on the resin can become even more pronounced once the peptide is cleaved and in a free state. The this compound, with its bulky, nonpolar Boc group and phenyl ring, significantly contributes to the peptide's overall hydrophobicity.
Troubleshooting Plan:
-
Systematic Solubilization Protocol:
-
Start with HPLC-grade water. If the peptide has a net positive charge (more basic residues), add a small amount of acetic acid (10-25%) or a few microliters of TFA to aid dissolution.[7]
-
If that fails, try a basic solution like 0.1M ammonium bicarbonate for peptides with a net negative charge.[7]
-
For neutral or highly hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[7] Once it is fully dissolved, slowly add this solution dropwise to your aqueous purification buffer while vortexing vigorously.[7] This avoids localized high concentrations that can lead to precipitation.
-
-
Use of Chaotropic Agents and Organic Modifiers:
-
Guanidine Hydrochloride (GuHCl) or Urea: Prepare your initial purification buffer with a high concentration of a chaotropic agent (e.g., 6 M GuHCl). These agents disrupt non-covalent interactions and can effectively solubilize aggregated peptides.
-
Isopropanol or Acetonitrile: Adding organic solvents to the aqueous buffer can improve the solubility of hydrophobic peptides.
-
Table 2: Solubilization Strategies for Hydrophobic Peptides
| Method | Description | When to Use |
| pH Adjustment | Acidic (TFA, Acetic Acid) or basic (Ammonium Bicarbonate) conditions to protonate or deprotonate residues, increasing charge and repulsion.[7] | For peptides with a net positive or negative charge. |
| Strong Organic Solvents | Use of minimal DMSO, DMF, or NMP to first dissolve the peptide before slow dilution into an aqueous phase.[7] | For neutral or highly hydrophobic peptides. |
| Chaotropic Agents | Addition of GuHCl or Urea to the buffer to disrupt hydrogen bonds and hydrophobic interactions. | For severely aggregated peptides that do not respond to other methods. |
| Sonication | Use of a sonication bath to mechanically break up insoluble particles.[7] | In conjunction with any of the above methods to aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound particularly prone to aggregation?
A1: The aggregation tendency stems from several factors related to the structure of this compound:
-
Hydrophobicity: The phenylalanine side chain itself is hydrophobic. The addition of the tert-butyloxycarbonyl (Boc) group further increases the nonpolar character of the residue, promoting hydrophobic interactions and self-association to minimize contact with aqueous or polar environments.[3][8]
-
Aromatic Stacking: The phenyl rings can interact with each other through π-π stacking, which is a significant driving force for the self-assembly and aggregation of peptides.[9]
-
Potential for β-Sheet Formation: Stretches of hydrophobic residues are known to favor the formation of β-sheet secondary structures, which are a hallmark of peptide aggregation and can lead to the formation of insoluble fibrils.[10]
Q2: Can I predict if my peptide sequence containing this compound will aggregate?
A2: While it is difficult to predict with 100% certainty, there are strong indicators.[1][11] Several computational tools and algorithms can analyze a peptide sequence to predict its aggregation propensity based on factors like hydrophobicity, charge, and β-sheet forming potential.[12] As a general rule, if your sequence has a contiguous stretch of three or more hydrophobic amino acids, including the this compound, you should anticipate potential aggregation issues.[13]
Q3: How can I proactively design my synthesis to minimize aggregation from the start?
A3: A proactive approach is highly recommended.[2]
-
Resin Choice: Use a resin with good swelling characteristics, such as a PEG-based resin (e.g., NovaSyn® TG), especially for longer or more hydrophobic peptides.[2]
-
Strategic Incorporation of "Disrupting" Elements: As mentioned in the troubleshooting guide, plan to incorporate pseudoproline dipeptides or backbone protecting groups (Hmb/Dmb) at regular intervals (e.g., every 6-8 residues) within your sequence, particularly before a known hydrophobic cluster.[2][5] This is one of the most effective preventative strategies.
Mechanism of Aggregation Disruption
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. xtalks.com [xtalks.com]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient Coupling of Sterically Hindered Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered" and why is it challenging for peptide synthesis?
A: Sterically hindered amino acids possess bulky structural features near the site of peptide bond formation. This bulkiness physically obstructs the reaction, leading to slower coupling rates, incomplete reactions, and an increased risk of side reactions like racemization.[1][2] Common examples include:
-
α,α-disubstituted amino acids: Residues like α-aminoisobutyric acid (Aib) have two substituents on the α-carbon, severely restricting access to the reactive centers.[2][3]
-
β-branched amino acids: Amino acids such as Valine (Val) and Isoleucine (Ile) have bulky side chains that branch at the β-carbon, impeding the approach to the peptide backbone.[2][3]
-
N-methylated amino acids: A methyl group on the backbone nitrogen adds bulk and removes a hydrogen bond donor, which can slow down the reaction.[2][4]
-
Amino acids with bulky side-chain protecting groups: Large protecting groups, especially on long peptides, can create a crowded environment on the solid support, contributing to steric hindrance.[2][3]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A: For challenging couplings, standard carbodiimide reagents like DCC and EDC are often insufficient.[2] More potent onium salt reagents are highly recommended.[2][4]
-
Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are very effective.[2] HATU is renowned for its high reactivity, while COMU offers comparable efficiency with an improved safety profile as it is not based on potentially explosive HOAt or HOBt.[1][2][5][6]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful choices, particularly for minimizing racemization.[2][4] They do not pose the risk of guanidinylation, a side reaction sometimes seen with uronium salts.[1][7]
-
Acyl Fluorides: For particularly demanding α,α-disubstituted amino acids like Aib, the in-situ generation of amino acid fluorides using reagents like TFFH is an excellent strategy.[4][6]
Q3: What is epimerization (racemization) and how can it be minimized during difficult couplings?
A: Epimerization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers that are difficult to separate.[4] Slow coupling reactions, common with hindered residues, increase the time the activated amino acid is susceptible to this side reaction.[2]
To minimize epimerization:
-
Use Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure®. These are more effective at suppressing racemization than the older HOBt.[4]
-
Select the Right Reagent: Reagents based on HOAt (like HATU and PyAOP) or Oxyma (like COMU) are generally superior at suppressing racemization.[2]
-
Choose the Appropriate Base: Use hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] In some cases, a weaker base like N-methylmorpholine (NMM) may reduce racemization.[4]
-
Control Temperature: While heat can improve coupling efficiency, it can also accelerate epimerization. Optimize for the lowest temperature and shortest time needed for a successful coupling.[4][8]
-
Limit Pre-activation Time: Minimize the time the amino acid remains in its highly reactive activated state before the amine component is introduced.[2]
Troubleshooting Guide
| Problem / Symptom | Potential Cause | Recommended Solution(s) |
| Low final yield or presence of deletion sequences | Incomplete coupling of the hindered amino acid. | 1. Switch to a more potent coupling reagent: If using HBTU or a carbodiimide, switch to HATU, COMU, or PyAOP.[7] 2. Perform a double coupling: After the first coupling, drain and add a fresh batch of activated amino acid and reagents.[7] 3. Increase equivalents: Use a higher excess (e.g., 3-4 equivalents) of the amino acid and coupling reagents.[7] 4. Extend reaction time: Increase the coupling time to 2-4 hours or even overnight for very difficult cases.[4][7] 5. Use microwave synthesis: Microwave energy can help overcome the activation barrier for difficult couplings.[4] |
| Positive Kaiser test after coupling | Unreacted primary amines remain on the resin, indicating failed or incomplete coupling. | 1. Immediately perform a recoupling (double coupling) as described above.[7] 2. If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[7][9] |
| Presence of unexpected peaks in HPLC/MS (Mass +79 Da) | Guanidinylation of the N-terminal amine. This is a known side reaction with uronium reagents like HATU/HBTU. | 1. Avoid using an excess of the uronium reagent relative to the amino acid.[6][10] 2. Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[1] |
| Difficulty coupling through an aggregation-prone sequence | The peptide chain is aggregating on the solid support, blocking reactive sites. | 1. Change the solvent: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM.[4] 2. Incorporate pseudoproline dipeptides: These temporary structures disrupt the secondary structure of the peptide backbone, improving solvation and coupling efficiency.[4] |
Data Presentation: Reagent Performance Comparison
The following tables summarize quantitative data for various high-efficiency coupling reagents used for hindered amino acids.
Table 1: Coupling Yield and Conditions
| Reagent | Coupling System | Yield (%) | Reaction Time | Reference(s) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | [1] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | [1] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | [1] |
| PyAOP | Fmoc-Aib-OH + H-Pro-Resin | High | 1 - 2 hours | [11] |
| DIC/HOAt | Fmoc-Aib-OH + H-Pro-Resin | Moderate-High | 2 - 4 hours | [11] |
| TFFH | Fmoc-Aib-OH + H-Aib-Resin | High | Short | [4][6] |
Note: This table synthesizes data from multiple sources; specific reaction conditions may vary.
Table 2: Reagent Characteristics and Side Reactions
| Reagent | Class | Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings; rapid kinetics.[1] | Can cause guanidinylation of the N-terminus; based on potentially explosive HOAt.[1] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU; safer (Oxyma-based); better solubility; reduced allergenic potential.[1][5][6] | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | High efficiency; avoids guanidinylation side reactions.[1] | Byproducts can be difficult to remove; generally less reactive than HATU.[1][2] |
| PyAOP | Phosphonium Salt | Often demonstrates higher coupling yields than PyBOP; avoids guanidinylation.[4] | More expensive than some alternatives. |
| DIC/HOAt | Carbodiimide/Additive | Cost-effective; avoids guanidinylation.[2] | Slower reaction times; byproduct (DIC urea) can be problematic in solid-phase synthesis if DIC is used.[2] |
Experimental Protocols
Protocol 1: General High-Efficiency Coupling using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.[7][12]
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve the N-protected hindered amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents). Allow to pre-activate for 1-3 minutes.[10][13]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1 to 4 hours. For extremely difficult couplings, the reaction time can be extended.[7]
-
Monitoring and Washing: Monitor the reaction using a qualitative method (e.g., Kaiser test).[10] A negative result indicates complete coupling. Once complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).[11] If the test is positive, a second coupling may be necessary.[4]
Protocol 2: Coupling with COMU
This protocol utilizes the safer, next-generation uronium salt reagent COMU.[14]
-
Resin Preparation: Swell the peptide-resin with the deprotected N-terminal amine in DMF.
-
Activation and Coupling: In a separate vial, dissolve the N-protected amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1 minute.
-
Coupling Reaction: Add the pre-activated solution to the resin. Agitate for 10-30 minutes for standard couplings, or perform a 1-hour coupling (or a 1-hour double coupling) for very hindered residues.[14]
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test. After completion, filter and wash the resin thoroughly with DMF.[14]
Protocol 3: Coupling using PyAOP to Minimize Epimerization
This protocol is suitable when minimizing epimerization is a primary concern.[11][15]
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as per standard procedures.
-
Activation Mixture Preparation: In a separate vial, dissolve the N-protected amino acid (3 equivalents) and PyAOP (3 equivalents) in DMF. Add DIPEA (6 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[11]
-
Coupling Reaction: Add the pre-activated solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test. Once complete, wash the resin with DMF (5 times) and DCM (3 times).[11]
Visualizations
Caption: Decision tree for selecting a suitable coupling reagent.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Simplified activation pathways for different reagent classes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pnas.org [pnas.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Protection for 4-Amino-D-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids like 4-Amino-D-phenylalanine into peptide structures is a critical strategy for enhancing therapeutic properties such as potency, stability, and receptor affinity. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the protection of the α-amino group, dictates the entire synthetic approach, including the crucial selection of an orthogonal protecting group for the reactive para-amino side chain. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing 4-Amino-D-phenylalanine, supported by experimental protocols and representative data.
At a Glance: Boc vs. Fmoc Strategies
The fundamental difference between the two methods lies in the lability of the α-amino protecting group. The Boc group is removed by acid (acid-labile), typically trifluoroacetic acid (TFA), while the Fmoc group is removed by a base (base-labile), usually piperidine. This dictates a cascade of choices for side-chain protection and final cleavage from the resin, creating two distinct orthogonal schemes.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| α-Amino Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl-based (e.g., Cbz) | tert-Butyl-based (e.g., Boc) |
| Final Cleavage | Harsh Acid (e.g., HF, TFMSA) | Strong Acid (e.g., 95% TFA) |
| Key Advantage | Often better for long or aggregation-prone sequences due to repeated acid washes that disrupt secondary structures.[1] | Milder cycle conditions, easier automation, and avoids the use of highly hazardous HF.[2] |
| Key Disadvantage | Requires specialized, hazardous equipment for HF cleavage and harsher deprotection cycles.[3] | The basic conditions can sometimes promote side reactions like aspartimide formation or racemization in sensitive residues.[2] |
Orthogonal Protection of 4-Amino-D-phenylalanine
The primary challenge when incorporating 4-Amino-D-phenylalanine is the nucleophilic para-amino group on the phenyl ring. If left unprotected, this side chain can be acylated during the coupling steps, leading to undesired branched peptide impurities and significantly reducing the yield of the target peptide.[4] Therefore, an orthogonal protecting group for this side chain is mandatory.
-
In the Fmoc strategy , the standard and commercially available building block is Fmoc-D-Phe(4-NH-Boc)-OH . This is a truly orthogonal system: the α-amino Fmoc group is removed by piperidine at each step, while the side-chain Boc group remains stable. The Boc group is then removed during the final cleavage from the resin with a strong acid like TFA.[4][5]
-
In the Boc strategy , a different side-chain protecting group is required—one that is stable to the repetitive TFA treatments used to remove the Nα-Boc group. A suitable choice is the Carbobenzyloxy (Cbz or Z) group . The resulting building block, Boc-D-Phe(4-NH-Z)-OH , allows for the selective removal of the Nα-Boc group with TFA, while the Cbz group is retained until the final, harsh acid cleavage step with anhydrous hydrogen fluoride (HF).
Data Presentation: Performance Comparison
While direct side-by-side comparative studies on the synthesis of the same 4-Amino-D-phenylalanine-containing peptide using both Boc and Fmoc strategies are not extensively available in the literature, the following table summarizes representative data to illustrate the potential outcomes of each method.
Note: The following data is compiled from different experiments and is intended for illustrative purposes rather than a direct, controlled comparison.
| Parameter | Boc/Cbz Strategy | Fmoc/Boc Strategy |
| Example Peptide | Poly(4-amino-L-phenylalanine) | RRWQWRMKKLG |
| Reported Yield | 75-90% (deprotection step)[6] | Not specified, but stated to be similar to standard piperidine protocol[7] |
| Reported Purity | >99% (removal of Cbz groups)[6] | Similar to standard piperidine protocol[7] |
Generally, both methods can produce high-purity peptides. The Fmoc strategy often boasts coupling yields exceeding 99% per step under optimized conditions.[8] However, the overall yield of a long peptide can be significantly impacted by even small inefficiencies at each cycle. The Boc strategy, while employing harsher reagents, can sometimes offer better solvation and reduced aggregation for difficult sequences, potentially leading to higher crude purity and overall yield.[9]
Experimental Protocols
The following are detailed, generalized protocols for the key deprotection and coupling steps in both Boc and Fmoc solid-phase synthesis for a peptide containing 4-Amino-D-phenylalanine.
Fmoc-SPPS Protocol: Incorporating Fmoc-D-Phe(4-NH-Boc)-OH
This protocol assumes a standard solid-phase synthesis cycle on a rink amide resin.
1. Resin Swelling:
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling (Example with HBTU/DIPEA):
-
In a separate vial, dissolve Fmoc-D-Phe(4-NH-Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive for free amines, the coupling step should be repeated.
4. Capping (Optional):
-
If coupling is incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Final Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, for example: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and incubate for 1.5-2 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the Boc group from the 4-amino side chain.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
Boc-SPPS Protocol: Incorporating Boc-D-Phe(4-NH-Z)-OH
This protocol assumes a standard manual synthesis on a Merrifield resin.
1. Resin Swelling:
-
Swell the resin in Dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain and wash the resin with DCM (3 times) and Isopropanol (2 times) to remove residual acid.
3. Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% DIPEA in DCM and agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.
-
Drain and wash the resin thoroughly with DCM (5-7 times).
4. Amino Acid Coupling (Example with DCC/HOBt):
-
In a separate vial, dissolve Boc-D-Phe(4-NH-Z)-OH (3 equivalents) and HOBt (3 equivalents) in DMF or DCM.
-
Add the solution to the neutralized resin.
-
Add Dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor coupling completion (e.g., Kaiser test).
5. Final Cleavage and Side-Chain Deprotection (HF Cleavage):
-
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety protocols.
-
Dry the fully assembled peptide-resin thoroughly under high vacuum.
-
Place the peptide-resin in a specialized HF cleavage apparatus reaction vessel with a magnetic stir bar.
-
Add scavengers (e.g., anisole, p-cresol) to the vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the reaction at 0°C for 1-2 hours. This cleaves the peptide from the resin and removes benzyl-based side-chain protecting groups, including the Cbz group.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the peptide in cold diethyl ether.
Mandatory Visualizations
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for synthesizing peptides with 4-Amino-D-phenylalanine depends on several factors, including the length and sequence of the target peptide, the presence of other acid- or base-sensitive residues, and the available laboratory infrastructure.
-
The Fmoc strategy is the more modern and widely used approach. Its milder deprotection conditions, compatibility with a wide range of sensitive functionalities, and avoidance of highly hazardous HF make it the preferred method for most applications. The availability of the Fmoc-D-Phe(4-NH-Boc)-OH building block provides a convenient and truly orthogonal protection scheme.
-
The Boc strategy remains a robust and valuable option, particularly for the synthesis of long or hydrophobic sequences that are prone to aggregation during Fmoc-SPPS. The repeated acid treatments in the Boc deprotection cycle can help to disrupt secondary structures and improve solvation. However, the requirement for anhydrous HF for the final cleavage necessitates specialized equipment and stringent safety protocols, making it less accessible for many laboratories.
For most research and drug development applications, the Fmoc/Boc strategy is recommended for the incorporation of 4-Amino-D-phenylalanine due to its greater versatility, safety, and the well-established orthogonality of the protection scheme.
References
- 1. kilobio.com [kilobio.com]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Coupling Reagents for Boc-4-Amino-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a coupling reagent is a critical determinant in the successful synthesis of peptides incorporating Boc-4-Amino-D-phenylalanine. This decision profoundly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide offers an objective comparison of commonly employed coupling reagents, supported by experimental data, to facilitate an informed choice for specific synthetic challenges.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is evaluated based on key performance indicators including yield, purity of the final peptide, and the degree of racemization. While 4-Amino-D-phenylalanine is not exceptionally prone to racemization, the choice of coupling conditions can still significantly impact the stereochemical outcome. The following table summarizes the performance of several widely used classes of coupling reagents. The data presented is a synthesis of reported values for Boc-protected amino acids in similar contexts, as direct comparative studies on this compound are not extensively available.
| Coupling Reagent Class | Example Reagents | Typical Yield (%) | Typical Purity (%) | Racemization Risk | Key Considerations |
| Carbodiimides | DIC/HOBt, EDC/HOBt | 85-95 | >90 | Low to Moderate | Cost-effective and widely used. Requires an additive like HOBt to suppress racemization.[1] EDC is water-soluble, simplifying byproduct removal.[2] |
| Phosphonium Salts | PyBOP, PyAOP | >95 | >95 | Very Low | "Clean" reactions with no risk of guanidinylation.[3] Often superior for sterically hindered couplings.[4] PyAOP is more reactive than PyBOP.[3] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | >98 | >95 | Low | Highly reactive and efficient, leading to shorter reaction times.[5] HATU is generally more reactive than HBTU and preferred for challenging couplings.[5] Risk of guanidinylation of the N-terminus if used in excess.[6] |
| Oxyma-Based Reagents | COMU | >98 | >97 | Very Low | Incorporates the HOBt alternative, OxymaPure, resulting in safer handling.[7] High solubility and efficiency comparable to HATU.[3] |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of this compound to an amino acid ester. These protocols can be adapted for solid-phase peptide synthesis (SPPS) by adjusting the equivalents of reagents based on the resin loading.
1. Coupling using DIC/HOBt
This is a classic and cost-effective coupling method.
-
Materials:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the amino acid ester hydrochloride in anhydrous DMF. Add DIPEA and stir for 10 minutes at room temperature to generate the free amine.
-
In a separate flask, dissolve this compound and HOBt in anhydrous DMF.
-
Add the solution from step 2 to the free amine solution from step 1.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC to the reaction mixture and stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and proceed with aqueous work-up and purification.
-
2. Coupling using HATU
This protocol is recommended for achieving high coupling efficiency and minimizing racemization, especially for difficult couplings.
-
Materials:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the amino acid ester hydrochloride in anhydrous DMF. Add DIPEA and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound and HATU in anhydrous DMF.
-
Add the solution from step 2 to the free amine solution from step 1.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with aqueous work-up and purification.
-
3. Coupling using PyBOP
This phosphonium-based method is excellent for minimizing side reactions.
-
Materials:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (1.1 eq.)
-
PyBOP (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the amino acid ester hydrochloride in anhydrous DMF. Add DIPEA and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound and PyBOP in anhydrous DMF.
-
Add the solution from step 2 to the free amine solution from step 1.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with aqueous work-up and purification.
-
Visualizing the Workflow
The general workflow for a coupling reaction in peptide synthesis can be visualized as a series of sequential steps.
Caption: General workflow for a peptide coupling reaction.
The mechanism of activation differs between the classes of coupling reagents, which in turn affects their reactivity and potential for side reactions.
Caption: Simplified activation pathways for different coupling reagents.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pubs.acs.org [pubs.acs.org]
L- vs. D-4-Aminophenylalanine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a pivotal strategy in peptide-based drug discovery. The choice between L- and D-enantiomers of an amino acid can profoundly influence a peptide's biological activity, stability, and therapeutic potential. This guide provides an objective comparison of peptides containing L-4-Aminophenylalanine versus D-4-Aminophenylalanine, supported by experimental data and detailed methodologies.
The substitution of the naturally occurring L-amino acids with their D-counterparts is a well-established method to enhance peptide stability against enzymatic degradation.[1][2] Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize L-amino acids.[3] The incorporation of a D-amino acid, such as D-4-Aminophenylalanine, introduces a stereochemical barrier that hinders protease binding and cleavage, thereby increasing the peptide's half-life in biological systems.[3] This increased stability often translates to enhanced biological activity.
Beyond stability, the chirality of an amino acid can also influence a peptide's secondary structure and its interaction with biological targets.[2] While L-amino acids are the building blocks of naturally occurring proteins and peptides, the introduction of a D-amino acid can alter the peptide's conformation, potentially leading to modified receptor binding affinity and signaling outcomes.[2][4]
This guide will explore these differences in the context of two key therapeutic targets where 4-Aminophenylalanine has shown relevance: Dipeptidyl Peptidase IV (DPP-4) inhibition and CXCR4 antagonism.
Comparative Analysis of Biological Activity
Direct head-to-head comparative studies for peptides containing L- vs. D-4-Aminophenylalanine are not extensively available in the public domain. However, based on the established principles of D-amino acid substitution and data from related studies, we can construct a representative comparison. The following tables summarize the expected differences in key biological parameters.
Table 1: Illustrative Comparison of DPP-4 Inhibitory Peptides
| Parameter | Peptide with L-4-Aminophenylalanine (Hypothetical) | Peptide with D-4-Aminophenylalanine (Hypothetical) |
| DPP-4 IC50 | 50 nM | 25 nM |
| Proteolytic Stability (t½ in plasma) | < 1 hour | > 12 hours |
| In vivo Efficacy | Moderate | High |
Note: Data is illustrative and based on the known effects of D-amino acid substitution on proteolytic stability and the reported activity of 4-aminophenylalanine derivatives as DPP-4 inhibitors. A study on 4-aminophenylalanine derivatives as DPP-4 inhibitors reported an IC50 value of 28 nM for a potent compound.[5]
Table 2: Illustrative Comparison of CXCR4 Antagonist Peptides
| Parameter | Peptide with L-4-Aminophenylalanine (Hypothetical) | Peptide with D-4-Aminophenylalanine (Hypothetical) |
| CXCR4 Binding Affinity (Ki) | 100 nM | 80 nM |
| Anti-HIV Activity (EC50) | 200 nM | 150 nM |
| Proteolytic Stability (t½ in plasma) | < 30 minutes | > 24 hours |
Note: Data is illustrative. Studies on CXCR4 antagonists have shown that D-peptides can exhibit comparable or even higher potency than their L-counterparts, with significantly enhanced stability.[4][6] For instance, D-peptides derived from chemokines have demonstrated potent inhibition of CXCR4-dependent HIV-1 strains.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of peptide bioactivity. The following are standard protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing either L- or D-4-Aminophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-4-Aminophenylalanine(Boc)-OH or Fmoc-D-4-Aminophenylalanine(Boc)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid (L- or D-4-Aminophenylalanine) and coupling reagents in DMF. Add the solution to the resin and agitate to facilitate coupling. Wash the resin with DMF. Repeat this step for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
In Vitro Proteolytic Stability Assay
This assay determines the stability of the synthesized peptides in the presence of proteases, such as those found in human serum.
Materials:
-
Synthesized peptides (L- and D-isomers)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or Acetonitrile (ACN) for quenching
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Incubation: Incubate a known concentration of the peptide with human serum (e.g., 50% in PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution like TCA or ACN to precipitate the serum proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point. The identity of the peptide and its degradation products can be confirmed by mass spectrometry.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.
DPP-4 Inhibition Assay
This colorimetric assay measures the ability of a peptide to inhibit the enzymatic activity of Dipeptidyl Peptidase IV.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl)
-
Synthesized peptides (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the DPP-4 enzyme, assay buffer, and varying concentrations of the inhibitor peptide.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period at a controlled temperature.
-
Initiate Reaction: Add the DPP-4 substrate to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance of the product (p-nitroanilide) over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
CXCR4 Receptor Binding Assay
This assay determines the affinity of the synthesized peptides for the CXCR4 receptor.
Materials:
-
Cells expressing the CXCR4 receptor (e.g., CEM cells)
-
Radiolabeled CXCR4 ligand (e.g., ¹²⁵I-SDF-1α)
-
Binding buffer
-
Synthesized peptides (competitors)
-
Scintillation counter
Procedure:
-
Incubation: Incubate the CXCR4-expressing cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptide.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
Caption: CXCR4 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Peptide Synthesis and Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the stereochemistry of CXCR4-peptide recognition and inhibiting HIV-1 entry with D-peptides derived from chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Stability Showdown: A Comparative Guide to Boc, Fmoc, Cbz, and Alloc Protecting Groups in Amino Acid Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid protecting group is a critical decision that profoundly influences the efficiency, yield, and purity of synthetic peptides and other complex molecules. This guide provides an objective, data-driven comparison of the stability of four commonly used amine protecting groups: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc).
The principle of orthogonal protection is the cornerstone of modern chemical synthesis, enabling the selective removal of one protecting group without affecting others.[1] The choice between Boc, Fmoc, Cbz, and Alloc hinges on their distinct stability profiles under various chemical conditions, particularly acidic, basic, and reductive environments. This guide delves into a quantitative comparison of their stability, provides detailed experimental protocols for their evaluation, and visualizes their cleavage mechanisms and experimental workflows.
Quantitative Stability Comparison
The stability of an α-amino protecting group is paramount to prevent its premature removal, which can lead to the formation of deletion sequences and other impurities. The following table summarizes the stability of Boc, Fmoc, Cbz, and Alloc under various conditions.
| Protecting Group | Deprotection Condition | Stability to Acids | Stability to Bases | Stability to Hydrogenolysis | Orthogonal To |
| Boc | Strong Acid (e.g., TFA)[1] | Labile | Stable[1] | Stable[2] | Fmoc, Cbz, Alloc[3] |
| Fmoc | Base (e.g., Piperidine)[1] | Stable[4] | Labile | Generally Stable*[2] | Boc, Cbz, Alloc[3] |
| Cbz | Hydrogenolysis, Strong Acid[5] | Stable (mild acid), Labile (strong acid)[5][6] | Stable[5] | Labile | Boc, Fmoc, Alloc[5] |
| Alloc | Pd(0) Catalysis | Stable | Stable | Stable | Boc, Fmoc, Cbz[3] |
*Note: The stability of Fmoc to hydrogenolysis can be controversial and may be case-dependent.[2]
Deprotection Kinetics: A Closer Look at Boc and Fmoc
Quantitative data on the deprotection kinetics of Boc and Fmoc groups highlights their distinct lability. For instance, the cleavage of the Fmoc group using a 20% piperidine solution in DMF is often complete within minutes.[7] In contrast, Boc deprotection with trifluoroacetic acid (TFA) also proceeds efficiently, but the rate can be influenced by the TFA concentration.[8][9] Studies have shown a second-order dependence of the reaction rate on the concentration of HCl for Boc deprotection.[8]
Experimental Protocols
To facilitate a standardized comparison of the stability of these protecting groups, the following are detailed experimental protocols to quantify the rate of deprotection using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Comparative Deprotection Kinetics of Boc- and Fmoc-Protected Amino Acids
Objective: To quantitatively determine and compare the deprotection kinetics of a Boc-protected and an Fmoc-protected amino acid under their respective standard deprotection conditions.
Materials:
-
Boc-protected amino acid (e.g., Boc-Val-OH)
-
Fmoc-protected amino acid (e.g., Fmoc-Val-OH)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
Acetonitrile (ACN)
-
Deionized water
-
Quenching solutions:
-
For Fmoc: 1% TFA in 50:50 ACN/water
-
For Boc: 50:50 ACN/water with a neutralizing amount of a weak base (e.g., ammonium acetate)
-
-
Reversed-phase HPLC system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Preparation of Deprotection Reagents:
-
Deprotection Reaction and Sampling:
-
Boc Deprotection:
-
To a vial containing a known volume of the Boc-Val-OH stock solution, add the 50% TFA/DCM solution to initiate the reaction.[1]
-
At specified time intervals (e.g., 0, 5, 10, 15, 20, and 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in the quenching solution.[1]
-
-
Fmoc Deprotection:
-
To a vial containing a known volume of the Fmoc-Val-OH stock solution, add the 20% piperidine/DMF solution to initiate the reaction.[1]
-
At specified time intervals (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in the quenching solution.[1]
-
-
-
HPLC Analysis:
-
Inject the quenched aliquots onto a C18 reversed-phase HPLC column.[1]
-
Use a suitable gradient of ACN in water with 0.1% TFA as a mobile phase modifier. A typical gradient is 5% to 95% ACN over 20 minutes.[1]
-
Monitor the elution profile at 220 nm (for the peptide bond) and 265 nm (for the Fmoc group).[1]
-
-
Data Analysis:
-
Quantify the peak areas of the starting material (Boc-Val-OH or Fmoc-Val-OH) and the deprotected product (Val-OH) at each time point.[1]
-
Calculate the percentage of the remaining protected amino acid at each time point relative to the initial amount.
-
Plot the percentage of the protected amino acid against time to visualize the deprotection kinetics for both Boc and Fmoc groups.[1]
-
Protocol 2: Assessing the Stability of Cbz and Alloc Protecting Groups
A similar experimental setup as described in Protocol 1 can be adapted to assess the stability of Cbz and Alloc protecting groups under various acidic and basic conditions. For Cbz, stability can be tested against various concentrations of TFA and piperidine. For Alloc, stability would be assessed under the same conditions, with a separate experiment to demonstrate its lability to Pd(0) catalysis.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the deprotection mechanisms and a general experimental workflow.
Caption: Boc deprotection mechanism.
Caption: Fmoc deprotection mechanism.
Caption: Cbz deprotection mechanism.
Caption: Alloc deprotection mechanism.
References
Navigating the Labyrinth of Modified Peptides: A Comparative Guide to the Characterization of Peptides Containing Boc-4-Amino-D-phenylalanine
The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, bestowing enhanced stability, novel functionality, and improved therapeutic profiles. However, the precise characterization of these modified peptides presents a significant analytical challenge. This guide provides a comprehensive comparison of traditional Edman degradation and contemporary mass spectrometry for the sequencing of peptides containing the acid-labile, Boc-protected unnatural amino acid, Boc-4-Amino-D-phenylalanine. We present a critical evaluation of each method's performance, supported by detailed experimental protocols and expected outcomes, to empower researchers in selecting the optimal strategy for their analytical needs.
Edman Degradation: A Classic Method Confronts a Modern Challenge
Edman degradation has been a stalwart of protein sequencing for decades, offering a stepwise method for N-terminal sequence determination.[1] The process involves the sequential labeling, cleavage, and identification of amino acids from the N-terminus of a peptide.[2] However, the presence of the this compound modification introduces a significant complication due to the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[3]
The cleavage step of the Edman cycle utilizes strong anhydrous acid, typically trifluoroacetic acid (TFA), to release the derivatized N-terminal amino acid.[4] These are precisely the conditions used for the chemical removal of Boc protecting groups during peptide synthesis.[5][6] Consequently, when a peptide containing this compound is subjected to Edman degradation, the Boc group is expected to be removed during the first cycle in which it is in the N-terminal position.
If this compound is at the N-terminus, the primary amino group required for the initial coupling reaction with phenyl isothiocyanate (PITC) is blocked, preventing the Edman degradation from initiating.[7][8] If the modified amino acid is internal, the sequencing will proceed until it reaches this residue. At this point, the TFA in the cleavage step will remove the Boc group, leaving a free amino group on the phenyl side chain. The sequencing may then either halt or produce an unidentifiable derivative, leading to a gap in the sequence data.
Predicted Performance in Edman Degradation
The following table summarizes the predicted performance of Edman degradation for a peptide containing this compound compared to a standard peptide containing Phenylalanine. This prediction is based on the known chemical principles of the Edman degradation process and the lability of the Boc protecting group.
| Parameter | Phenylalanine-Containing Peptide | This compound-Containing Peptide (Predicted) | Rationale |
| Initiation of Sequencing | High | Fails if at N-terminus | The Boc group blocks the N-terminal α-amino group, preventing the initial coupling with PITC.[7][8] |
| Repetitive Yield | Typically >95% | Significant drop or termination at the modified residue | The acid-lability of the Boc group in TFA will lead to its removal, creating a non-standard amino acid derivative that may not proceed through the cycle efficiently.[3][5] |
| Identification of Residue | Unambiguous PTH-Phe peak | No standard PTH peak; likely a "blank" cycle | A standard phenylthiohydantoin (PTH) derivative for 4-Amino-D-phenylalanine will not be present in the standard chromatogram, leading to a failed identification at that cycle. |
| Overall Sequence Read Length | Up to 30-50 residues[7] | Truncated at the site of the modification | The inability to identify and proceed past the modified residue will prematurely terminate the sequencing run. |
Mass Spectrometry: A Powerful Alternative for Modified Peptides
Mass spectrometry (MS), particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), has emerged as a powerful and versatile alternative for peptide sequencing.[9] This technique measures the mass-to-charge ratio of ionized peptides and their fragments, allowing for sequence deduction.[10]
For peptides containing this compound, MS offers a significant advantage. The analysis is not dependent on a free N-terminus for initiation. The labile nature of the Boc group, a challenge for Edman degradation, becomes a characteristic signature in mass spectrometry.[11] During ionization or collision-induced dissociation (CID), the Boc group (100 Da) is readily lost, resulting in a prominent neutral loss that can be used to identify the presence and location of the modification.
Expected Fragmentation Patterns
In a typical MS/MS experiment, a peptide containing this compound would exhibit the following fragmentation characteristics:
-
Intact Mass: The full scan (MS1) will show the mass of the intact peptide, confirming the successful incorporation of the this compound residue.
-
Backbone Fragmentation: A series of b- and y-ions will be generated, corresponding to cleavages along the peptide backbone. The mass difference between adjacent ions reveals the sequence.
-
Characteristic Neutral Loss: A significant peak corresponding to the precursor ion minus 100 Da (the mass of the Boc group) will be observed. This is a strong indicator of a Boc-protected residue.
-
Modified Fragment Ions: The b- or y-ions containing the this compound will show a corresponding mass shift. Fragmentation of these ions will also show the characteristic neutral loss of 100 Da.
The following table provides a hypothetical comparison of key mass spectrometry parameters.
| Parameter | Phenylalanine-Containing Peptide | This compound-Containing Peptide |
| Precursor Ion (m/z) | [M+H]+ | [M+H]+ |
| Key Fragment Ions | b- and y-ion series | b- and y-ion series, with a characteristic neutral loss of 100 Da from the precursor and fragment ions containing the modification. |
| Sequence Coverage | High | High, with the position of the modification identifiable. |
| Sensitivity | High (femtomole to attomole range) | High (femtomole to attomole range) |
Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation from the N-terminus | Mass analysis of intact peptides and their fragments |
| N-terminal Requirement | Requires a free, unblocked N-terminus | Not required |
| Handling of Boc Modification | Fails at the modified residue due to acid-lability | Detects as a characteristic neutral loss of 100 Da |
| Throughput | Low (one sample at a time, slow cycles) | High (amenable to automation and complex mixtures) |
| Sample Requirement | Picomoles[7] | Femtomoles to attomoles |
| De Novo Sequencing | Direct and unambiguous for standard amino acids | Possible, but can be complex for isobaric residues (e.g., Leu/Ile) without further analysis |
| Data Interpretation | Comparison of HPLC retention times to standards | Interpretation of complex fragmentation spectra |
Experimental Protocols
Edman Degradation of a Peptide Containing this compound
Objective: To attempt the N-terminal sequencing of a peptide containing this compound and observe the effect of the modification.
Methodology:
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water).
-
Immobilization: Load the peptide solution onto a Polyvinylidene Fluoride (PVDF) membrane and allow it to dry completely.
-
Sequencer Program: Place the membrane in the reaction chamber of an automated protein sequencer.
-
Edman Cycle:
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) peptide.
-
Expected Outcome: If this compound is at the N-terminus, this step will fail. If internal, it will proceed normally.
-
-
Cleavage: The N-terminal residue is cleaved by treatment with anhydrous trifluoroacetic acid (TFA).
-
Expected Outcome: During the cycle where the modified residue is at the N-terminus, the TFA will cleave the Boc group.
-
-
Conversion: The cleaved anilinothiazolinone (ATZ) amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative.
-
-
Analysis: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to a set of standards.
-
Expected Outcome: At the cycle corresponding to the modified residue, no standard PTH peak will be detected, resulting in a "blank" or failed cycle. The sequencing will likely terminate.
-
Mass Spectrometry Analysis of a Peptide Containing this compound
Objective: To confirm the sequence and identify the location of the this compound modification.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of the peptide in 50:50 acetonitrile/water with 0.1% formic acid.
-
LC-MS/MS System:
-
Chromatography: Inject the sample onto a C18 reverse-phase column and elute with a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
-
MS1 Analysis: Acquire a full scan to determine the m/z of the intact peptide.
-
MS/MS Analysis: Perform tandem MS on the precursor ion of the peptide. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Data Analysis:
-
Identify the b- and y-ion series to determine the amino acid sequence.
-
Look for a prominent neutral loss of 100.05 Da from the precursor ion.
-
Identify the b- or y-ion that carries the mass of the this compound residue (mass of Phenylalanine + NH-Boc = 147.07 + 115.06 = 262.13 Da).
-
Visualizing the Workflows
Caption: Edman degradation workflow for a peptide with an internal this compound.
Caption: Mass spectrometry workflow for sequencing a peptide with this compound.
Conclusion and Recommendations
For researchers working with peptides containing this compound, the choice of analytical methodology is clear. Edman degradation, while a powerful tool for sequencing standard peptides, is ill-suited for those containing acid-labile modifications like the Boc group. The process is predicted to fail, either by not initiating or by terminating prematurely at the modified residue.
In contrast, mass spectrometry provides a robust, sensitive, and highly informative approach. It not only allows for the complete sequencing of the peptide but also leverages the lability of the Boc group as a characteristic signature to confirm the presence and location of the modification.
Therefore, we strongly recommend that mass spectrometry be the primary, if not sole, method employed for the characterization and sequence verification of peptides containing this compound. This approach will yield comprehensive and unambiguous data, ensuring the structural integrity of these critical molecules in drug development and scientific research.
References
- 1. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. ehu.eus [ehu.eus]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to NMR Analysis for Confirming Boc-4-Amino-D-phenylalanine Incorporation
For researchers and professionals in drug development, the successful incorporation of unnatural amino acids (UAAs) is a critical step in synthesizing novel peptides and therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and non-destructive technique for verifying these modifications at an atomic level.[1] This guide provides a comparative framework and detailed protocols for using ¹H and ¹³C NMR to confirm the incorporation of N-(tert-butoxycarbonyl)-4-amino-D-phenylalanine (Boc-4-Amino-D-phenylalanine).
The core of the analysis involves comparing the NMR spectra of the final product against the spectra of the starting materials: the parent molecule (e.g., a peptide prior to modification) and the free this compound. Successful incorporation is confirmed by the appearance of characteristic new signals corresponding to the UAA and the disappearance or shifting of signals from the original molecule at the modification site.
Data Presentation: Comparative Chemical Shifts
The confirmation of incorporation relies on identifying the unique NMR signature of this compound within the spectrum of the final product. The following tables summarize the expected chemical shifts for the free amino acid and the key spectral changes to look for upon its successful incorporation.
Table 1: Typical ¹H NMR Chemical Shifts for Free this compound. Chemical shifts (δ) are reported in ppm and are subject to minor variations based on solvent and concentration.
| Proton Assignment | Structure Fragment | Typical δ (ppm) | Multiplicity | Key Features |
| Boc Group | (CH₃)₃C- | ~1.40 | Singlet (s) | Intense signal integrating to 9 protons; a hallmark of the Boc protecting group. |
| β-Protons | -CH₂-Ph | 2.80 - 3.20 | Multiplet (m) | Diastereotopic protons, often appearing as two separate signals (e.g., dd). |
| α-Proton | -CH(NH)- | 4.20 - 4.50 | Multiplet (m) | Signal position is sensitive to solvent and neighboring groups. |
| Aromatic Protons | H-2', H-6' | ~6.60 | Doublet (d) | Protons ortho to the amino group. |
| Aromatic Protons | H-3', H-5' | ~7.05 | Doublet (d) | Protons meta to the amino group. |
| Amine Protons | -NH₂ | ~3.60 | Broad (br) | Often broad and may exchange with D₂O. Position is highly variable. |
| Amide Proton | -NH-Boc | ~5.00 | Doublet (d) | Coupling to the α-proton. May be broad. |
Table 2: Typical ¹³C NMR Chemical Shifts for Free this compound. Chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Structure Fragment | Typical δ (ppm) | Key Features |
| Boc Methyls | (CH₃)₃C- | ~28.5 | A strong, single resonance for the three equivalent methyl groups. |
| Boc Quaternary | (CH₃)₃C- | ~80.0 | Characteristic quaternary carbon of the Boc group. |
| β-Carbon | -CH₂-Ph | ~37.5 | Aliphatic side-chain carbon. |
| α-Carbon | -CH(NH)- | ~56.0 | Backbone carbon whose shift is indicative of the amino acid type. |
| Aromatic Carbons | C-2', C-6' | ~115.0 | Aromatic carbons ortho to the amino group. |
| Aromatic Carbons | C-3', C-5' | ~130.0 | Aromatic carbons meta to the amino group. |
| Aromatic Carbon | C-1' | ~128.0 | Carbon attached to the β-CH₂ group. |
| Aromatic Carbon | C-4' | ~145.0 | Carbon attached to the amino group. |
| Boc Carbonyl | -C=O | ~155.5 | Carbonyl of the carbamate protecting group. |
| Carboxyl Carbon | -COOH | ~175.0 | Carboxylic acid carbon. |
Experimental Workflow and Visualization
The process of confirming incorporation follows a logical progression from simple 1D NMR to more complex 2D experiments if necessary. The workflow ensures that the new amino acid is not only present but is also connected to the main structure as expected.
References
A Researcher's Guide to Determining Enantiomeric Purity of Boc-4-Amino-D-phenylalanine by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Boc-4-Amino-D-phenylalanine is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the enantiomeric purity of this crucial compound. We present supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods for Enantiomeric Purity
The determination of enantiomeric purity can be approached through various analytical techniques. While chiral HPLC is a widely adopted and robust method, other techniques offer distinct advantages in specific contexts. The following table summarizes the key performance characteristics of chiral HPLC compared to alternative methods.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Primary Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy, direct analysis of enantiomers, well-established and versatile. | Can require method development for specific compounds, CSPs can be expensive. | Medium | Routine quality control, preparative separation. |
| Gas Chromatography (GC) with Chiral Column | Separation of volatile derivatives of enantiomers on a chiral stationary phase. | High resolution, suitable for volatile and thermally stable compounds. | Requires derivatization, not suitable for non-volatile or thermally labile compounds. | Medium to High | Analysis of volatile amino acid derivatives. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer.[] | High efficiency, low sample and reagent consumption, rapid analysis.[] | Lower sensitivity for some detectors, can be less robust than HPLC. | High | High-throughput screening, analysis of small sample volumes. |
| Mass Spectrometry (MS) | Formation of diastereomeric complexes with a chiral reference compound, which are then distinguished by their mass-to-charge ratio or fragmentation patterns. | High sensitivity and specificity, can be coupled with chromatography for enhanced separation. | Indirect method, may require complex data analysis. | High | High-sensitivity quantification, structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information, non-destructive. | Lower sensitivity, requires higher sample concentrations, can be complex to interpret. | Low | Structural confirmation, analysis of pure samples. |
Recommended Method: Chiral HPLC with a Macrocyclic Glycopeptide-Based Stationary Phase
For the routine and accurate determination of the enantiomeric purity of this compound, chiral HPLC utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP) is the recommended method. These CSPs, such as those based on teicoplanin, have demonstrated broad enantioselectivity for a wide range of N-protected amino acids, including those with a Boc protecting group.[2] The reversed-phase mode is generally the most effective for these types of compounds.[2]
Experimental Protocol: Chiral HPLC of this compound
This protocol is adapted from established methods for similar N-Boc protected amino acids and provides a strong starting point for method development.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Chiral Stationary Phase | CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water / Trifluoroacetic Acid (TFA) (75:25:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard of Boc-4-Amino-DL-phenylalanine at the same concentration to determine the elution order and resolution of the enantiomers.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Expected Results
Based on the analysis of similar compounds, the D-enantiomer is expected to be retained longer on the teicoplanin-based CSP. The enantiomeric purity is calculated by determining the peak area of the desired D-enantiomer and the undesired L-enantiomer in the sample chromatogram.
Enantiomeric Excess (% ee) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100
Experimental Workflow
The following diagram illustrates the logical workflow for determining the enantiomeric purity of this compound using chiral HPLC.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality and efficacy of peptide-based therapeutics. While several analytical techniques are available, chiral HPLC with a macrocyclic glycopeptide-based stationary phase offers a robust, reliable, and high-resolution method for this purpose. The provided experimental protocol and workflow serve as a practical guide for researchers to implement this essential analysis in their laboratories. For applications requiring very high throughput or when dealing with minute sample quantities, alternative methods such as capillary electrophoresis may be considered.
References
A Comparative Guide to Functional Assays of Proteins Modified with Boc-4-Amino-D-phenylalanine
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids (nnAAs) into proteins is a powerful tool for elucidating biological mechanisms and engineering novel therapeutics. Boc-4-Amino-D-phenylalanine is a valuable nnAA used in peptide synthesis and pharmaceutical research to enhance the stability and solubility of proteins for drug development.[1] Its unique structure, featuring a Boc-protected amine on a D-enantiomer of phenylalanine, offers resistance to proteolytic degradation and a versatile chemical handle for bioconjugation.
This guide provides a comparative overview of key functional assays for proteins modified with this compound, contrasting its impact with other commonly used nnAAs. We present supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of functional studies.
Quantitative Comparison of Functional Parameters
The incorporation of a non-natural amino acid can influence a protein's function in various ways, from altering enzymatic activity to modulating receptor-ligand interactions. The choice of nnAA is therefore critical and should be guided by the intended application and the desired functional outcome. The following table summarizes the typical effects of incorporating this compound and other nnAAs on key functional parameters.
| Non-Natural Amino Acid | Key Functional Group | Primary Application | Typical Impact on Enzyme Kinetics | Typical Impact on Receptor Binding | Example Protein & Assay |
| This compound | Boc-protected amine, D-amino acid | Enhanced stability, site for conjugation | Can alter Km and kcat depending on proximity to the active site. The D-amino acid backbone can introduce significant conformational changes. | May increase or decrease binding affinity (Kd) depending on the specific interactions of the modified side chain. | Phenylalanine Hydroxylase - Enzyme Activity Assay |
| p-Azido-L-phenylalanine | Azide | Bio-orthogonal "click" chemistry, cross-linking | Generally minimal perturbation to Km and kcat if not in a critical position. | Minimal change in Kd, allows for labeling of the receptor or ligand for imaging or pull-down assays.[2][3][4] | sfGFP - Fluorescence Spectroscopy |
| p-Acetyl-L-phenylalanine | Acetyl (keto) | Bio-orthogonal chemistry (keto-oxime ligation), spectroscopic probe | Can be used to introduce labels near the active site to probe conformational changes during catalysis. Minimal impact on kinetics if placed on the surface.[5][6] | Allows for site-specific labeling to study binding events without significantly altering affinity. | Z domain protein - In-vitro modification assay |
| O-Methyl-L-tyrosine | Methylated hydroxyl | Probing hydrogen bonding and electronic effects | Substitution can decrease kcat if the hydroxyl group is critical for catalysis. | Can decrease binding affinity if the hydroxyl group is involved in a key hydrogen bond with the ligand or receptor.[7][8] | Tyrosine Hydroxylase - Enzyme Inhibition Assay |
Experimental Protocols for Functional Assays
The following are detailed methodologies for key experiments to assess the function of proteins modified with this compound and other non-natural amino acids.
Protocol 1: Enzyme Kinetic Assay
This protocol is designed to determine the Michaelis-Menten constants (Km and kcat) of an enzyme modified with a non-natural amino acid.[9][10][11][12][13][14][15][16]
Materials:
-
Purified wild-type and modified enzyme preparations
-
Substrate stock solution
-
Reaction buffer (optimized for pH and ionic strength)
-
Spectrophotometer or other suitable detection instrument
-
96-well microplate or cuvettes
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of the enzyme of known concentration in a suitable buffer. Prepare a series of substrate dilutions in the reaction buffer.
-
Assay Setup: In a 96-well plate or cuvettes, add the reaction buffer and varying concentrations of the substrate.
-
Initiation of Reaction: Equilibrate the plate/cuvettes to the desired temperature. Initiate the reaction by adding a fixed amount of the enzyme to each well/cuvette.
-
Data Acquisition: Immediately measure the rate of product formation or substrate consumption by monitoring the change in absorbance or fluorescence over time. Ensure that the measurements are taken during the initial linear phase of the reaction.
-
Data Analysis: Plot the initial reaction velocity (V0) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
-
Comparison: Compare the kinetic parameters of the modified enzyme to the wild-type enzyme to assess the functional impact of the incorporated non-natural amino acid.
Protocol 2: Receptor-Ligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kd or Ki) of a protein modified with a non-natural amino acid to its ligand.[17][18][19][20][21][22][23]
Materials:
-
Cell membranes or purified receptor (wild-type and modified)
-
Radiolabeled ligand (e.g., 3H- or 125I-labeled)
-
Unlabeled competitor ligand
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Assay Setup: In a 96-well filter plate, add a fixed amount of the receptor preparation.
-
Competitive Binding: Add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor ligand (either the natural ligand or the modified protein/peptide).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
-
Comparison: Compare the binding affinities of the wild-type and modified proteins to understand the effect of the non-natural amino acid on the interaction.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for functional analysis of modified proteins.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. teachmephysiology.com [teachmephysiology.com]
- 16. Khan Academy [khanacademy.org]
- 17. researchgate.net [researchgate.net]
- 18. raybiotech.com [raybiotech.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the effects of Boc-4-Amino-D-phenylalanine with other unnatural amino acids
A Comparative Analysis of its Performance and Utility Against Other Unnatural Amino Acids
In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy. These synthetic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among the diverse array of available UAAs, Boc-4-Amino-D-phenylalanine stands out as a particularly valuable component. This guide provides a comprehensive comparison of the effects of this compound with other unnatural amino acids, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their quest for more effective and resilient therapeutics.
Unnatural amino acids are pivotal in optimizing the physicochemical and pharmacological properties of peptides.[1][2][3] Their integration can lead to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.[4][5] The use of UAAs is not merely theoretical; it is validated by their presence in numerous FDA-approved drugs.[1][2][3]
Enhanced Stability and Efficacy: The D-Configuration Advantage
A primary challenge in peptide-based drug development is their susceptibility to rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-phenylalanine, is a highly effective strategy to enhance the stability of peptides against enzymatic degradation.[6][7] This increased stability can lead to a longer circulation half-life and improved pharmacokinetic properties.[6][8] this compound combines the benefit of the D-configuration with a versatile amino group on the phenyl ring, offering a strategic advantage in designing robust peptide drug candidates.
Comparative Performance: Insights from a GnRH Antagonist
A prominent application showcasing the utility of D-phenylalanine derivatives is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are crucial in managing hormone-dependent cancers like prostate cancer.[4] Degarelix, a third-generation GnRH receptor antagonist, incorporates a D-4-aminophenylalanine derivative and demonstrates the potent and long-acting antagonistic effects achievable with such modifications.[4]
| Parameter | Value |
| IC50 (GnRH Receptor) | 3 nM[4] |
| Testosterone Suppression | ≤ 0.5 ng/mL achieved in 96.1-98.3% of patients by day 3[4] |
| Median Testosterone Levels (Days 28-364) | 0.078 - 0.088 ng/mL[4] |
| Plasma Protein Binding | Approximately 90%[4] |
Table 1: Key quantitative data for Degarelix, a GnRH antagonist containing a D-4-aminophenylalanine derivative.
The Role of the Boc Protecting Group in Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the stepwise synthesis of peptides, particularly in Solid-Phase Peptide Synthesis (SPPS).[4][9] It effectively blocks the α-amino group of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[9][10] The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), which allows for the selective deprotection and elongation of the peptide chain.[10][11] This well-established chemistry makes this compound a readily usable building block in standard peptide synthesis workflows.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the general steps for the manual synthesis of a peptide incorporating this compound using Boc chemistry.
Materials:
-
MBHA (4-methylbenzhydrylamine) resin[4]
-
This compound and other required Boc-protected amino acids[4][12]
-
N,N-Dimethylformamide (DMF)[12]
-
Dichloromethane (DCM)[12]
-
Trifluoroacetic acid (TFA)[12]
-
Diisopropylethylamine (DIEA)[12]
-
Coupling reagents (e.g., HBTU, HATU, DIC)[12]
-
HOBt or HOAt[12]
-
Piperidine (for Fmoc chemistry comparison)[9]
-
Anhydrous HF (for cleavage)[12]
-
p-cresol (scavenger)[12]
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DCC/HOBt, HBTU).
-
Boc Deprotection: Remove the Boc group with a solution of 50% TFA in DCM. The reaction is typically carried out for 20-30 minutes at room temperature.[11]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.[9]
-
Amino Acid Coupling: Dissolve the next Boc-protected amino acid (e.g., this compound) in DMF with a coupling agent (e.g., HATU) and an activator (e.g., HOAt) and add it to the resin. Allow the coupling reaction to proceed for a specified time (e.g., 3 hours).[12]
-
Washing: Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Boc group with neat TFA.[12]
-
Cleavage: Cleave the synthesized peptide from the resin using anhydrous HF at 0°C for 1 hour, with p-cresol added as a scavenger.[12]
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, dissolve it in an aqueous acetonitrile solution, and purify by HPLC.
Visualizing the Workflow and Rationale
To better understand the strategic decisions and processes involved, the following diagrams illustrate the SPPS workflow and the rationale for using unnatural amino acids.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using Boc chemistry.
Caption: Rationale for incorporating unnatural amino acids into therapeutic peptides.
Conclusion
This compound offers a compelling combination of features for the development of advanced peptide therapeutics. The D-configuration provides essential protection against enzymatic degradation, a critical hurdle for many peptide-based drugs. The Boc protecting group ensures compatibility with well-established and efficient solid-phase synthesis methodologies. Furthermore, the 4-amino group on the phenyl ring presents a versatile handle for further modifications to fine-tune the molecule's biological activity, solubility, and pharmacokinetic profile. While direct, comprehensive comparative studies against a broad spectrum of other unnatural amino acids are warranted, the success of drugs like Degarelix underscores the significant potential of the D-4-aminophenylalanine scaffold. For researchers and drug developers, this compound represents a strategic building block for creating the next generation of potent, stable, and effective peptide-based medicines.
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. rsc.org [rsc.org]
A Cost-Benefit Analysis of Boc-4-Amino-D-phenylalanine in Large-Scale Synthesis: A Comparative Guide
For researchers and professionals in drug development and large-scale peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts process economics, efficiency, and final product purity. This guide provides an objective comparison of using tert-butyloxycarbonyl (Boc)-protected 4-Amino-D-phenylalanine against its common alternative, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. The analysis focuses on cost-effectiveness, process parameters, and scalability, supported by experimental considerations to inform manufacturing decisions.
At a Glance: Boc vs. Fmoc Strategy Comparison
The selection between Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies involves a trade-off between the cost of raw materials and the overall process efficiency and harshness. While the Fmoc strategy is prevalent due to its milder conditions, the Boc strategy remains a cost-effective and valuable option for specific applications.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between the two strategies, from raw material costs to process performance indicators.
Table 1: Comparative Raw Material Costs
| Compound | Supplier Example | Price (Small Scale) | Bulk Price Indication |
| Boc-4-Amino-D-phenylalanine | Chem-Impex | $514.87 / 25g[2] | Bulk quote required; generally lower cost than Fmoc equivalent.[1][] |
| Fmoc-4-Amino-L-phenylalanine * | GenicBio Limited | ~$170 / 1g (~¥1,200/g)[4] | Discounts available for >25g, but fundamentally more expensive.[1][4] |
Note: Pricing for Fmoc-4-Amino-D-phenylalanine is less publicly available; the L-isomer is used as a cost proxy. Prices are for comparison and subject to change.
Table 2: Process and Performance Indicator Comparison
| Parameter | Boc Strategy (for this compound) | Fmoc Strategy |
| α-Amine Deprotection | Strong acid: 25-50% TFA in DCM.[5][6] | Mild base: ~20% piperidine in DMF.[] |
| Side-Chain Protection | Typically benzyl-based groups, requires strong acid (HF) for final cleavage. | Typically tert-butyl-based groups, removed by TFA in final cleavage.[] |
| Key Reagents & Solvents | TFA, DCM, DIEA, HF.[1][5] | Piperidine, DMF, NMP.[1] |
| Typical Coupling Efficiency | >99% for non-hindered amino acids.[8] | High, with excellent batch-to-batch consistency.[] |
| Primary Side Reactions | Acid-sensitive side chain modifications; t-butylation of Trp; requires scavengers.[6] | Aspartimide formation; potential for side-chain modification is generally lower.[6] |
| Final Cleavage | Harsh conditions: Anhydrous HF. Requires specialized equipment.[6] | Milder conditions: TFA with scavengers.[][] |
| Automation Suitability | Possible, but harsh reagents can be challenging for some automated systems. | Excellent suitability for automation due to milder, more compatible reagents.[1] |
Experimental Protocols: A Typical SPPS Cycle
Detailed methodologies are crucial for reproducibility and scaling. Below is a representative protocol for the incorporation of a single this compound residue in a large-scale solid-phase synthesis.
Protocol: Single Coupling Cycle for this compound
This protocol assumes a starting peptide-resin with a free N-terminal amino group to which this compound will be coupled.
1. Resin Swelling & Preparation:
-
Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.
-
Drain the solvent.
2. Boc Group Deprotection:
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[6]
-
Agitate for 5 minutes for a pre-wash, then drain.
-
Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[5][6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
3. Neutralization:
-
Wash the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM to neutralize the resulting ammonium salt.[5]
-
Agitate for 5-10 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
4. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and an activating agent such as HBTU (3-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[8]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[8]
5. Monitoring and Wash:
-
Perform a qualitative ninhydrin (Kaiser) test to check for reaction completion. A negative result (yellow beads) indicates a complete coupling.[8] If the result is positive (blue beads), a second coupling may be necessary.
-
Once complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents before proceeding to the next cycle.
Mandatory Visualizations
Diagrams help clarify complex workflows and decision-making processes.
Cost-Benefit Analysis Summary
Cost: The primary advantage of the Boc strategy is the lower upfront cost of the protected amino acids and some bulk solvents like DCM.[1][] For large-scale campaigns where raw material costs are a significant driver, this can make the Boc approach economically attractive. However, this initial saving must be weighed against other process-related costs.
Process & Infrastructure: The Boc strategy's reliance on strong acids, particularly the final cleavage step with highly corrosive and toxic anhydrous hydrofluoric (HF) acid, is a major drawback.[6][9] This necessitates specialized, expensive equipment and stringent safety protocols, which can offset the initial savings on raw materials. The Fmoc strategy, with its milder deprotection and cleavage conditions, is more compatible with standard automated synthesizers and requires less specialized infrastructure.[1][]
Efficiency and Purity: While coupling efficiencies for both methods are high, the harsh repetitive acid treatments in Boc-SPPS can lead to more side reactions and lower purity of the crude product.[6] This often translates to more complex and costly downstream purification processes. The Fmoc strategy generally yields a cleaner crude product, potentially reducing the burden and cost of final purification, which can lead to better overall cost-effectiveness despite higher initial material costs.[1]
Conclusion
The use of This compound in large-scale synthesis presents a classic cost-benefit trade-off. It is a viable and potentially cost-effective option when the peptide sequence is robust, not prone to acid-catalyzed side reactions, and when the manufacturing facility is already equipped to handle hazardous reagents like HF. The lower cost of the Boc-protected raw material is its most compelling advantage.[]
However, for complex, acid-sensitive peptides, or in contexts where high crude purity, process automation, and operational safety are paramount, the Fmoc strategy is often the superior choice.[1][] The higher initial investment in Fmoc-protected amino acids can be justified by reduced downstream processing costs, improved reproducibility, and a safer, more environmentally friendly process. The ultimate decision requires a holistic analysis of the specific peptide, available infrastructure, and the total cost of manufacturing, from raw materials to the final purified product.
References
Safety Operating Guide
Personal protective equipment for handling Boc-4-Amino-D-phenylalanine
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents like Boc-4-Amino-D-phenylalanine is of paramount importance. This guide delivers crucial, immediate safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to ensure a secure laboratory environment. While specific toxicological properties of this compound have not been fully investigated, it is prudent to handle it with care, following the precautionary measures outlined for similar chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is essential to minimize exposure and ensure a safe laboratory environment when handling this compound.
| PPE Category | Recommended Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4][5] Inspect gloves for integrity before each use.[3] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and fully buttoned to prevent skin contact.[1][3][6] |
| Respiratory Protection | Dust mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1][2] Work in a well-ventilated area or a chemical fume hood.[1][5][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
-
Preparation :
-
Handling the Solid Compound :
-
All manipulations of solid this compound should be conducted in a chemical fume hood to prevent the inhalation of any airborne particles.[5][7]
-
When weighing the compound, use a tared, sealed container to minimize dust generation.[1]
-
Avoid direct contact with the solid material. Use clean, dry spatulas for transferring.[1]
-
-
Dissolving the Compound :
-
Post-Handling Procedures :
Spill Management and Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Spill Cleanup Protocol :
-
Evacuate and Ventilate : Evacuate personnel from the immediate spill area and ensure the area is well-ventilated.[6]
-
Containment : Wear appropriate PPE.[2] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][5][8]
-
Cleaning : The spill area should then be cleaned with soap and water.[7]
Waste Disposal :
-
Chemical Waste : Collect waste material in a designated, labeled, and sealed container.[2][3]
-
Contaminated Labware : Place items such as pipette tips and vials in a designated solid chemical waste container.[9]
-
Disposal Vendor : Dispose of the contents and the container at an approved waste disposal plant in accordance with institutional, local, state, and federal regulations.[2][3][10] Do not allow the product to enter drains, water courses, or the soil.[3]
Diagram: Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
